Technical Documentation Center

(3,4-DICHLOROBENZYL)-GUANIDINE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3,4-DICHLOROBENZYL)-GUANIDINE
  • CAS: 46228-36-8

Core Science & Biosynthesis

Foundational

Architecting Efficacy: A Technical Whitepaper on the Chemical Properties, Synthesis, and Structural Dynamics of (3,4-Dichlorobenzyl)guanidine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary (3,4-Dichlorobenzyl)guanidine (CAS: 46228-36-8) is a highly versatile and privileg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

(3,4-Dichlorobenzyl)guanidine (CAS: 46228-36-8) is a highly versatile and privileged scaffold in medicinal chemistry. The molecule’s architecture juxtaposes a lipophilic, electron-withdrawing 3,4-dichlorophenyl moiety with a highly basic, hydrophilic guanidine group. Rather than serving as a final therapeutic endpoint, it is a critical synthetic intermediate. It is most notably utilized in the synthesis of advanced biguanide antiseptics, such as Olanexidine[1], and is actively explored in the development of novel sodium-calcium exchanger inhibitors. This whitepaper dissects its physicochemical profile, details self-validating synthetic protocols, and explores its downstream pharmacological utility.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of (3,4-dichlorobenzyl)guanidine is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Relevance
Molecular Formula C8H9Cl2N3[2]Defines the core amphiphilic scaffold.
Molecular Weight 218.08 g/mol [2]Low molecular weight allows for extensive downstream derivatization without violating Lipinski's rules.
Density (Predicted) 1.45 g/cm³[2]Indicative of dense crystalline packing, facilitating easy isolation of its salt forms.
Boiling Point 334.1 - 364.2 °C[2][3]High boiling point reflects strong intermolecular hydrogen bonding from the guanidine moiety.
pKa (Predicted) ~11.91[3]Ensures complete protonation at physiological pH, critical for electrostatic target binding.
LogP 3.167[2]Optimal lipophilicity driven by the dichloro-substitution, essential for membrane partitioning.
Polar Surface Area 61.90 Ų[2]Balanced polarity ensures sufficient solubility while maintaining cellular permeability.

Structural Causality: The predicted pKa of 11.91 dictates that the guanidine group exists almost exclusively in its protonated (guanidinium) state at a physiological pH of 7.4[3]. This protonation enables robust bidentate hydrogen bonding and electrostatic interactions with negatively charged biological targets, such as bacterial phospholipid bilayers. Conversely, the 3,4-dichloro substitution on the benzyl ring significantly increases the molecule's lipophilicity (LogP 3.167)[2]. This amphiphilic character is the primary driver for its membrane-partitioning capabilities, making it an ideal pharmacophore for antiseptics and transmembrane ion channel inhibitors.

Synthetic Methodologies & Mechanistic Pathways

The most efficient synthetic route to (3,4-dichlorobenzyl)guanidine relies on the nucleophilic addition of 3,4-dichlorobenzylamine to a guanidinylating agent, typically S-methylisothiourea hemisulfate[2].

Self-Validating Experimental Protocol: Synthesis of (3,4-Dichlorobenzyl)guanidine Hemisulfate
  • Reagent Preparation : Dissolve 1.0 equivalent of 3,4-dichlorobenzylamine in anhydrous ethanol. Causality: Ethanol provides a polar protic environment that stabilizes the highly polar tetrahedral transition state during nucleophilic attack, without risking the hydrolytic degradation of the reagents.

  • Guanidinylation : Add 1.05 equivalents of S-methylisothiourea hemisulfate to the solution. Causality: A slight stoichiometric excess of the guanidinylating agent ensures complete conversion of the more valuable amine precursor.

  • Reflux & Evolution : Heat the mixture to reflux (~78°C) for 4-6 hours. Equip the reflux condenser with a gas scrubber containing a 10% NaOH solution. Causality: The reaction generates methanethiol gas as a byproduct. Methanethiol is highly toxic and foul-smelling; the basic scrubber neutralizes it to sodium methanethiolate. Furthermore, the continuous removal of this gaseous leaving group drives the reaction equilibrium forward via Le Chatelier's principle.

  • Crystallization : Cool the reaction mixture slowly to 0-5°C. Causality: The hemisulfate salt of the target product is highly crystalline and exhibits low solubility in cold ethanol, allowing it to spontaneously precipitate, serving as a visual self-validation of reaction success.

  • Filtration & Isolation : Filter the precipitate under vacuum and wash with cold diethyl ether. Dry in a vacuum oven at 40°C for 12 hours. Causality: Diethyl ether removes any unreacted lipophilic 3,4-dichlorobenzylamine and non-polar impurities while leaving the highly polar guanidinium salt intact.

Synthesis A 3,4-Dichlorobenzylamine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B S-Methylisothiourea (Guanidinylating Agent) B->C Electrophilic Center D (3,4-Dichlorobenzyl)guanidine (Target Scaffold) C->D Elimination E Methanethiol (Volatile Byproduct) C->E Leaving Group

Mechanistic pathway for the synthesis of (3,4-dichlorobenzyl)guanidine.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized batch, rigorous analytical validation is required.

Protocol: Spectroscopic and Chromatographic Validation
  • 1H NMR (DMSO-d6) : Structural confirmation relies on specific chemical shifts. The benzylic methylene protons (CH2) typically appear as a broad singlet or multiplet around 4.33 ppm. The aromatic protons of the 3,4-dichlorophenyl ring manifest between 7.28 and 7.58 ppm (e.g., a doublet of doublets at 7.28 ppm, J = 8.1, 2.1 Hz)[1][4]. The exchangeable guanidinium protons will appear as broad singlets, highly dependent on the exact concentration and moisture content of the DMSO-d6.

  • HPLC Analysis : Utilize a C18 reverse-phase column. The mobile phase must consist of a gradient of Water / Acetonitrile, heavily buffered with 0.1% Trifluoroacetic acid (TFA). Causality: Without TFA, the highly basic guanidine group (pKa 11.91)[3] will interact strongly with residual free silanols on the silica-based stationary phase, resulting in severe peak tailing and inaccurate integration. TFA ensures the guanidine remains fully protonated and forms a reversible ion pair, yielding sharp, symmetrical chromatographic peaks.

Pharmacological Relevance & Downstream Applications

(3,4-Dichlorobenzyl)guanidine is rarely the final therapeutic agent; rather, it is a foundational building block used to engineer complex pharmacological profiles.

  • Biguanide Antiseptics : It is the direct precursor to Olanexidine (1-(3,4-dichlorobenzyl)-5-octylbiguanide), a potent broad-spectrum antiseptic approved for surgical site preparation[1]. The addition of an octyl chain transforms the guanidine into a biguanide, dramatically increasing its bactericidal membrane-disrupting capabilities[4].

  • Ion Channel Modulation : Substituted benzene analogues of amiloride, incorporating the (3,4-dichlorobenzyl)guanidine motif, have been synthesized and evaluated as novel inhibitors of the sodium-calcium exchanger, demonstrating the scaffold's utility in cardiovascular pharmacology.

Pharma A (3,4-Dichlorobenzyl)guanidine B Octylamine Addition A->B Synthetic Extension C Olanexidine (Biguanide Antiseptic) B->C Biguanide Formation D Bacterial Membrane Disruption C->D Mechanism of Action

Development pathway from the guanidine scaffold to the antiseptic Olanexidine.

References

  • Guidechem. "(3,4-DICHLOROBENZYL)-GUANIDINE 46228-36-8 Basic Information, Properties, and Synthesis Route". 2

  • New Drug Approvals. "August | 2016 - New Drug Approvals (Olanexidine and Intermediates)". 1

  • ChemicalBook. "(3,4-DICHLOROBENZYL)-GUANIDINE | 46228-36-8 Properties". 3

  • Electronics and Books / Journal of Pharmacology. "Novel inhibitors of the sodium–calcium exchanger: benzene ring analogues".

  • Google Patents. "US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof". 4

Sources

Exploratory

(3,4-Dichlorobenzyl)-Guanidine: A Technical Guide to its Potential as a Novel Antimicrobial Agent

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Guanidine-containing compounds have emerged as a promising class of therapeutic agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The guanidinium group, being protonated at physiological pH, is believed to play a crucial role in the antimicrobial activity of these compounds, primarily through electrostatic interactions with the negatively charged components of microbial cell envelopes.[3][4] This guide provides a comprehensive technical overview of (3,4-dichlorobenzyl)-guanidine, a small molecule that represents a promising lead in the development of new anti-infective therapies. We will delve into its synthesis, antimicrobial spectrum, mechanism of action, and the experimental methodologies required for its evaluation.

Chemical Synthesis and Characterization

The synthesis of (3,4-dichlorobenzyl)-guanidine can be achieved through a standard guanylation reaction of the corresponding primary amine, 3,4-dichlorobenzylamine. Various guanylating agents can be employed, with N,N'-di-Boc-N"-triflylguanidine or N,N'-bis(tert-butoxycarbonyl)-S-methyl-isothiourea being common choices in modern organic synthesis due to their high reactivity and the straightforward deprotection of the resulting protected guanidine.[5][6]

Synthetic Workflow Diagram

G cluster_0 Synthesis of (3,4-Dichlorobenzyl)-Guanidine A 3,4-Dichlorobenzylamine C N,N'-di-Boc-(3,4-dichlorobenzyl)-guanidine A->C Guanylation B N,N'-di-Boc-N"-triflylguanidine B->C E (3,4-Dichlorobenzyl)-guanidine C->E Deprotection D Trifluoroacetic Acid (TFA) or HCl D->E G cluster_0 Bacterial Cell Envelope compound (3,4-Dichlorobenzyl)-Guanidine (+) outer_membrane Outer Membrane (-) (Gram-negative) compound->outer_membrane Electrostatic Attraction cytoplasm Cytoplasm (Intracellular Targets, e.g., DHFR) compound->cytoplasm Translocation inner_membrane Inner (Cytoplasmic) Membrane (-) outer_membrane->inner_membrane Permeabilization inner_membrane->cytoplasm Membrane Depolarization & Leakage

Sources

Foundational

The Pharmacology and Biological Activity of (3,4-Dichlorobenzyl)-Guanidine Derivatives: A Technical Guide

Executive Summary The chemical space surrounding (3,4-dichlorobenzyl)-guanidine (CAS No. 46228-36-8) has yielded some of the most potent bacteriostatic and bactericidal agents in modern infection control [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical space surrounding (3,4-dichlorobenzyl)-guanidine (CAS No. 46228-36-8) has yielded some of the most potent bacteriostatic and bactericidal agents in modern infection control [1]. By modifying the guanidine core—specifically through the extension into biguanide structures and the addition of lipophilic aliphatic chains—researchers have developed highly effective antimicrobial compounds. The most clinically significant derivative in this class is 1-(3,4-dichlorobenzyl)-5-octylbiguanide , commonly known as Olanexidine .

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will dissect the structural biology that drives these molecules, the causality behind their formulation chemistry, and the self-validating experimental protocols required to accurately quantify their biological activity.

Structural Biology & Mechanism of Action

The biological activity of (3,4-dichlorobenzyl)-guanidine derivatives is fundamentally dictated by their amphiphilic nature. The 3,4-dichlorobenzyl moiety serves as a highly lipophilic, electron-withdrawing anchor, while the guanidine (or biguanide) core provides a localized positive charge at physiological pH.

When optimized into olanexidine (incorporating an octyl side chain), the molecule exhibits a distinct, concentration-dependent mechanism of action against bacterial cell membranes [2].

  • Electrostatic Targeting: The positively charged biguanide core interacts with negatively charged bacterial surface molecules, specifically lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

  • Hydrophobic Insertion: The octyl chain and the dichlorobenzyl group insert into the lipid bilayer, disrupting the structural integrity of the cell membrane.

  • Intracellular Leakage & Denaturation: At lower concentrations, this disruption causes an irreversible leakage of critical intracellular components (e.g., potassium ions, ATP). At higher concentrations (≥160 μg/ml), the compound induces widespread protein denaturation and cellular aggregation[2].

MOA A Olanexidine Molecule (Amphiphilic) B Interaction with LPS & Lipoteichoic Acid A->B Electrostatic attraction C Membrane Insertion (Lipid Bilayer Disruption) B->C Hydrophobic insertion D Low Conc: Intracellular Leakage C->D Permeability increase E High Conc: Protein Denaturation C->E Concentration ≥160 μg/ml F Bactericidal Effect (Cell Death) D->F E->F

Pathway of olanexidine-mediated bacterial cell membrane disruption and cell death.

Pharmacokinetics & Metabolic Biotransformation

Understanding the metabolic fate of aliphatic-substituted guanidines is critical for assessing systemic toxicity. In vitro studies utilizing dog liver microsomes have elucidated the biotransformation pathway of the octyl side chain of olanexidine [3].

The metabolism is primarily driven by the cytochrome P450 system (specifically the CYP2D subfamily) . The process involves an unusual oxidative one-carbon cleavage:

  • Step 1: Initial biotransformation yields a monohydroxylated metabolite (DM-215).

  • Step 2: Further oxidation produces a diol derivative (DM-220).

  • Step 3: A final oxidative C-C bond cleavage removes a one-carbon fragment, resulting in a seven-carbon chain derivative (DM-223) [3].

Metabolism A Olanexidine (Octyl side chain) B DM-215 (Monohydroxylated) A->B CYP2D (Liver Microsomes) C DM-220 (Diol derivative) B->C Oxidation D DM-223 (7-carbon chain + C-C cleavage) C->D Oxidative one-carbon cleavage

CYP2D-mediated oxidative one-carbon cleavage of olanexidine's octyl side chain.

Experimental Protocols & Self-Validating Systems

To translate raw chemical synthesis into viable clinical applications, experimental workflows must be rigorously designed. Below are two critical protocols: the formulation synthesis and the kinetic bactericidal assay.

Protocol A: Synthesis and Formulation of Olanexidine Gluconate

Causality Check: Why synthesize the gluconate salt instead of the standard hydrochloride salt? The base 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride has extremely poor aqueous solubility (near 0°C), which severely limits its use as a topical liquid antiseptic. By reacting the base with gluconic acid, we create a highly water-soluble formulation capable of maintaining a clear >0.1% (W/V) aqueous solution required for clinical efficacy [4].

Step-by-Step Methodology:

  • Condensation: Suspend 1-cyano-3-octylguanidine (0.05 mol) and 3,4-dichlorobenzylamine (0.05 mol) in 50 mL of an ester-based solvent (e.g., n-butyl acetate).

  • Reflux: Heat the mixture under reflux (approx. 100–140°C) for 6 hours to drive the biguanide formation.

  • Isolation: Cool the reaction to 20°C. Wash the organic layer sequentially with 5% HCl, 5% NaOH, 5% NaHCO₃, and distilled water to remove unreacted amines and cyanoguanidines.

  • Salt Conversion: Dissolve the purified free base in water and introduce a slight molar excess (1.05 eq) of D-gluconic acid.

  • Lyophilization/Crystallization: Stir at room temperature until fully complexed, then isolate the olanexidine gluconate salt via lyophilization.

Protocol B: Self-Validating Microdilution Bactericidal Assay

Causality Check: When testing highly potent antiseptics, standard minimum inhibitory concentration (MIC) assays are prone to false positives. If the drug is simply plated onto agar with the bacteria, the compound continues to act during the 48-hour incubation period. To measure true kinetic bactericidal activity (e.g., a 3-minute preoperative scrub), the protocol must be a self-validating system that actively halts the chemical reaction at an exact timestamp using a chemical neutralizer [2].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., MRSA, VRE) to a logarithmic growth phase and adjust the suspension to 108 CFU/mL.

  • Exposure: Add 0.1 mL of the bacterial suspension to 0.9 mL of olanexidine gluconate solution at varying concentrations.

  • Kinetic Stop (The Validation Step): At exactly 30, 60, and 180 seconds, extract a 0.1 mL aliquot and immediately plunge it into 0.9 mL of a validated neutralizing broth (e.g., containing Tween 80, lecithin, and sodium thiosulfate). This instantly quenches the biguanide's membrane-disrupting activity.

  • Quantification: Plate the neutralized mixture onto tryptic soy agar. Incubate for 48 hours at 37°C.

  • Analysis: Calculate the Log10 reduction. The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration resulting in a ≥99.9% (3-log) reduction in CFU.

Workflow A Prepare Bacterial Inoculum (10^8 CFU/mL) B Expose to Olanexidine (Variable Concentrations) A->B Initiate assay C Add Neutralizer (Exact Time: 30s, 60s, 180s) B->C Self-validating kinetic stop D Plate on Agar & Incubate (48h) C->D Prevent residual toxicity E Calculate Log10 Reduction & Determine MBC D->E Quantify survivors

Self-validating microdilution workflow using a neutralizer for exact kinetic MBC determination.

Quantitative Data & Comparative Efficacy

The structural modifications present in olanexidine grant it a remarkably broad spectrum of activity, particularly against Gram-positive cocci, which are the primary culprits in surgical site infections. The table below synthesizes the estimated bactericidal concentrations following a clinically relevant 180-second exposure [2].

Bacterial ClassificationNumber of Strains TestedEstimated MBC at 180s Exposure (μg/mL)Notable Resistant Phenotypes Included
Gram-positive cocci 155869MRSA, Vancomycin-resistant enterococci (VRE)
Gram-positive bacilli 29109Bacillus species, Corynebacterium
Gram-negative bacteria 136434Escherichia coli, Pseudomonas aeruginosa

Data Note: In cynomolgus monkey models, olanexidine demonstrated superior efficacy compared to standard chlorhexidine (CHG) and povidone-iodine (PVP-I), particularly because its bactericidal activity is highly resistant to deactivation by blood and proteinaceous fluids [5].

Conclusion & Future Perspectives

The evolution of (3,4-dichlorobenzyl)-guanidine into complex biguanide derivatives like olanexidine represents a triumph of rational drug design. By balancing the lipophilicity of the dichlorobenzyl and octyl groups with the cationic charge of the biguanide core, researchers have engineered a molecule that rapidly and irreversibly compromises bacterial membrane integrity. Future development in this chemical space will likely focus on optimizing formulations for biofilm penetration and exploring synergistic combinations with systemic antibiotics to combat multi-drug resistant (MDR) pathogens.

References

  • Hagi, A., et al. "Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic." Antimicrobial Agents and Chemotherapy, American Society for Microbiology. Available at:[Link]

  • Umehara, K., et al. "Oxidative one-carbon cleavage of the octyl side chain of olanexidine, a novel antimicrobial agent, in dog liver microsomes." Xenobiotica, Taylor & Francis. Available at:[Link]

  • Otsuka Pharmaceutical Co., Ltd. "Aqueous solution of olanexidine, method of preparing the aqueous solution, and disinfectant." US Patent US8334248B2, Google Patents.
  • Inoue, Y., et al. "Effects of olanexidine gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys." Journal of Medical Microbiology, Microbiology Society. Available at:[Link]

Exploratory

A Technical Guide to the Evaluation of (3,4-DICHLOROBENZYL)-GUANIDINE as a Novel Histamine H3 Receptor Antagonist

Executive Summary The histamine H3 receptor (H3R) represents a compelling G-protein coupled receptor (GPCR) target within the central nervous system (CNS) for therapeutic intervention in a range of neurological and psych...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The histamine H3 receptor (H3R) represents a compelling G-protein coupled receptor (GPCR) target within the central nervous system (CNS) for therapeutic intervention in a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1][2][3] Consequently, antagonists and inverse agonists of the H3R enhance neurotransmitter release, a mechanism that has shown promise in preclinical models of cognitive impairment, neuropathic pain, and sleep-wake disorders.[2][4][5][6] The guanidine scaffold has emerged as a privileged structure in the design of potent, non-imidazole H3R antagonists.[7][8][9] This whitepaper introduces (3,4-DICHLOROBENZYL)-GUANIDINE as a candidate molecule for investigation. We present a comprehensive, technically-grounded framework for its synthesis, in vitro characterization, in vivo validation, and pharmacokinetic profiling to rigorously assess its potential as a novel H3R antagonist.

The Histamine H3 Receptor: A Key Modulator of CNS Neurotransmission

The H3R is primarily expressed in the CNS and acts as a crucial regulator of neuronal activity.[1][10] Its constitutive activity provides a tonic inhibitory control over the release of histamine from presynaptic histaminergic neurons.[3] Furthermore, H3Rs function as inhibitory heteroreceptors on a wide array of non-histaminergic neurons, modulating the release of virtually all major neurotransmitters.[1][2]

Signaling Pathways and Therapeutic Rationale

By blocking this inhibitory tone, H3R antagonists disinhibit the presynaptic terminal, leading to enhanced release of histamine and other neurotransmitters. This neurochemical enhancement underpins the therapeutic rationale for H3R antagonists in conditions characterized by neurotransmitter deficits, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[3][14]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds & Activates G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP ↓ AC->cAMP Vesicle Histamine Vesicle cAMP->Vesicle Reduces PKA-mediated mobilization Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx Ca_influx->Vesicle Triggers Fusion Release Histamine Release ↓ Vesicle->Release Antagonist (3,4-DICHLOROBENZYL) -GUANIDINE Antagonist->H3R Blocks

Caption: H3R signaling pathway and the antagonistic action of a candidate compound.

Guanidine Derivatives as Non-Imidazole H3R Antagonists

While early H3R ligands were based on the imidazole ring of histamine, these compounds often suffered from poor brain penetration and inhibition of cytochrome P450 enzymes.[9] This led to the development of non-imidazole scaffolds, with the guanidine moiety proving to be a particularly fruitful starting point. Guanidine derivatives have been shown to be potent and selective H3R antagonists, with some compounds demonstrating high affinity for both human and rat receptors.[9][15][16] For example, compounds like ADS1017 have demonstrated high potency and selectivity as H3R antagonists with promising in vivo activity.[8] The basicity of the guanidine group is a key feature, likely forming a critical salt bridge interaction within the receptor's binding pocket.

The selection of (3,4-DICHLOROBENZYL)-GUANIDINE as a candidate for evaluation is based on this precedent. The dichlorobenzyl group offers a rigid, lipophilic moiety that can explore hydrophobic pockets within the receptor, potentially enhancing binding affinity and selectivity.

Proposed Research & Evaluation Workflow for (3,4-DICHLOROBENZYL)-GUANIDINE

To systematically evaluate the potential of (3,4-DICHLOROBENZYL)-GUANIDINE, we propose a multi-phase research plan. This workflow is designed to first establish the fundamental pharmacological properties of the compound in vitro, followed by in vivo validation of its therapeutic potential and a comprehensive assessment of its pharmacokinetic profile.

Workflow cluster_phase1 Phase 1: Synthesis & Characterization cluster_phase2 Phase 2: In Vitro Pharmacology cluster_phase3 Phase 3: In Vivo Proof-of-Concept cluster_phase4 Phase 4: ADME/PK Profiling synthesis Chemical Synthesis of (3,4-DICHLOROBENZYL)-GUANIDINE purification Purification (HPLC) & Structural Verification (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki at hH3R) purification->binding_assay functional_assay Functional Assay ([³⁵S]GTPγS or cAMP) (Determine Kb & Modality) binding_assay->functional_assay selectivity_panel Selectivity Screening (H1R, H2R, H4R, Off-Targets) functional_assay->selectivity_panel in_vivo_model Cognitive Model (e.g., Novel Object Recognition Test) selectivity_panel->in_vivo_model receptor_occupancy Brain Receptor Occupancy Assay in_vivo_model->receptor_occupancy pk_study Pharmacokinetic Study (Rodent) (t½, Cmax, AUC, F%) receptor_occupancy->pk_study bbb_penetration Brain Penetration Assessment (Brain:Plasma Ratio) pk_study->bbb_penetration end_node Go/No-Go Decision for Lead Optimization bbb_penetration->end_node

Caption: Comprehensive workflow for the evaluation of a novel H3R antagonist candidate.
Phase 1: Synthesis and Characterization

The initial step involves the chemical synthesis of (3,4-DICHLOROBENZYL)-GUANIDINE. Based on established methods for guanidine synthesis, a plausible route involves the reaction of 3,4-dichlorobenzylamine with a suitable guanylating agent, such as S-methylisothiourea or a protected cyanamide derivative.[17][18][19]

Proposed Synthetic Protocol:

  • Guanylation: To a solution of 3,4-dichlorobenzylamine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add S-methylisothiourea hemisulfate (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 50-70 °C) for 16-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, concentrate under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography or preparative HPLC to yield the target compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: In Vitro Pharmacological Evaluation

This phase is critical for determining the compound's affinity, potency, and selectivity for the human H3 receptor (hH3R).

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of (3,4-DICHLOROBENZYL)-GUANIDINE for the hH3R.

  • Methodology:

    • Source: Use cell membranes prepared from HEK293 cells stably expressing the recombinant hH3R.

    • Radioligand: Employ a high-affinity H3R radioligand, such as [³H]Nα-methylhistamine.

    • Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the bound radioactivity using liquid scintillation counting.

    • Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[20]

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional activity (antagonism or inverse agonism) and potency (Kb) of the compound.

  • Methodology:

    • Principle: This assay measures the activation of G proteins upon receptor stimulation. Antagonists will block agonist-stimulated [³⁵S]GTPγS binding. Inverse agonists will decrease basal [³⁵S]GTPγS binding.

    • Procedure: Incubate hH3R-expressing cell membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound, both in the absence and presence of a standard H3R agonist (e.g., (R)-α-methylhistamine).

    • Analysis: Measure G protein-bound [³⁵S]GTPγS. For antagonists, calculate the Kb value from the rightward shift of the agonist concentration-response curve. For inverse agonists, determine the IC50 for the reduction in basal signaling.[4]

Table 1: Target In Vitro Pharmacological Profile

Parameter Assay Type Target Value Rationale
hH3R Affinity (Ki) Radioligand Binding < 100 nM Ensures potent interaction with the target receptor.
hH3R Potency (Kb) [³⁵S]GTPγS Functional < 200 nM Confirms functional antagonism at a concentration relevant to binding affinity.

| Selectivity | Binding/Functional | >100-fold vs. H1R, H2R, H4R | Minimizes off-target effects related to other histamine receptors. |

Phase 3: In Vivo Proof-of-Concept

Positive in vitro results warrant progression to in vivo models to assess efficacy in a relevant physiological context. Given the role of H3R antagonists in enhancing cognition, the Novel Object Recognition Test (NORT) is a suitable initial model.[14]

Protocol 3: Novel Object Recognition Test (NORT) in Rodents

  • Objective: To assess the pro-cognitive effects of (3,4-DICHLOROBENZYL)-GUANIDINE.

  • Methodology:

    • Acclimation: Acclimate mice or rats to the testing arena (an open box) for several days.

    • Familiarization Phase: On the test day, administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). After a set pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for a defined period (e.g., 5-10 minutes).

    • Test Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Analysis: Videotape the sessions and score the time spent exploring each object. A preference for the novel object (Discrimination Index > 0) indicates intact memory. An effective pro-cognitive compound will reverse memory deficits induced by amnesic agents (e.g., scopolamine or MK-801) or in aged animals.[14]

Phase 4: Pharmacokinetic (PK) and ADME Profiling

A therapeutically viable CNS drug must have a suitable pharmacokinetic profile, including the ability to cross the blood-brain barrier (BBB).

Protocol 4: Rodent Pharmacokinetic and Brain Penetration Study

  • Objective: To determine key PK parameters and assess CNS exposure.

  • Methodology:

    • Dosing: Administer (3,4-DICHLOROBENZYL)-GUANIDINE to rats or mice via both intravenous (IV) and oral (PO) routes.

    • Sampling: Collect blood samples at multiple time points post-dosing. At the final time point, collect brain tissue.

    • Quantification: Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

    • Analysis: Calculate key PK parameters including half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F%).[21] Calculate the brain-to-plasma ratio to assess BBB penetration.[4]

Table 2: Target Pharmacokinetic Profile

Parameter Route Target Value Rationale
Oral Bioavailability (F%) PO > 30% Ensures sufficient systemic exposure after oral administration.
Half-life (t½) IV/PO 2 - 8 hours Allows for a reasonable dosing interval (e.g., once or twice daily).

| Brain:Plasma Ratio | IV/PO | > 0.5 | Indicates significant penetration into the CNS to engage the target receptor. |

Data Interpretation and Future Directions

The successful progression of (3,4-DICHLOROBENZYL)-GUANIDINE through this workflow would be indicated by potent and selective H3R antagonism in vitro, a clear pro-cognitive effect in vivo, and a pharmacokinetic profile demonstrating adequate oral bioavailability and CNS exposure. Such a result would establish the compound as a viable lead candidate.

Subsequent steps would involve lead optimization to improve potency, selectivity, or ADME properties, followed by more extensive in vivo testing in diverse models of CNS disorders (e.g., neuropathic pain, sleep disorders).[4][22] Furthermore, off-target liability screening and initial safety toxicology studies would be required before consideration for preclinical development.

Conclusion

The histamine H3 receptor remains a high-interest target for the development of novel CNS therapeutics. The guanidine chemical class has a proven track record for yielding potent H3R antagonists. (3,4-DICHLOROBENZYL)-GUANIDINE represents an unexplored yet rational candidate within this class. The structured evaluation plan detailed in this guide, encompassing synthesis, multi-parametric in vitro analysis, in vivo proof-of-concept, and pharmacokinetic profiling, provides a rigorous and self-validating pathway to determine its true potential. Successful execution of this research plan will deliver a definitive verdict on the viability of (3,4-DICHLOROBENZYL)-GUANIDINE as a candidate for further drug development.

References

  • Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC. (n.d.).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. (2021, June 8).
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC. (n.d.).
  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. (n.d.).
  • Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. (n.d.).
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC. (n.d.).
  • Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile - PubMed. (2024, December 18).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PubMed. (2021, July 7).
  • Pharmacological characterization of A-960656, a histamine H₃ receptor antagonist with efficacy in animal models of osteoarthritis and neuropathic pain - PubMed. (2012, June 5).
  • Pharmacokinetic parameters of synthesized guanidine derivatives (7a-j) - ResearchGate. (n.d.).
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PubMed. (2020, March 13).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC. (n.d.).
  • Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - JCI. (2002, December 15).
  • Histamine H3 receptor - Wikipedia. (n.d.).
  • In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed. (2012, May 15).
  • The Pharmacokinetics of 2-[2-(azocan-1-yl)ethyl]guanidine (Guanethidine): A Technical Overview - Benchchem. (n.d.).
  • Unveiling Betahistine's Antagonistic Dance with the Histamine H3 Receptor: An In Vitro Comparative Guide - Benchchem. (n.d.).
  • THE HISTAMINE H-3 RECEPTOR ANTAGONIST A-960656 IS EFFECTIVE IN ANIMAL MODELS OF OSTEOARTHRITIS AND NEUROPATHIC PAIN | Request PDF - ResearchGate. (2012, September 1).
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - MDPI. (2024, July 23).
  • Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization | Journal of Medicinal Chemistry - ACS Publications. (2018, September 28).
  • In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed. (2011, February 15).
  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. (2022, May 31).
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC. (n.d.).
  • (3,4-dichlorobenzyl)-guanidine 46228-36-8 - Guidechem. (n.d.).
  • US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof - Google Patents. (n.d.).
  • In vitro pharmacological properties of two novel non-imidazole H3 receptor (H3R) antagonists - PubMed. (2003, April 15).
  • The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice - PMC. (n.d.).
  • H3 receptor antagonist - Wikipedia. (n.d.).
  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. (2000, June 17).
  • Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses Procedure. (n.d.).
  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PubMed. (2023, April 30).
  • Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. - VIVO. (2010, March 2).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • Antiseizure Properties of Histamine H 3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones - MDPI. (2023, April 12).
  • (PDF) Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - ResearchGate. (2025, October 13).
  • Histamine H3 Receptor as a target for alcohol use disorder: challenging the predictability of animal models for clinical translation in drug development - PubMed. (2026, January 29).

Sources

Foundational

(3,4-Dichlorobenzyl)-Guanidine (CAS 46228-36-8): Synthesis, Pharmacology, and Applications in Drug Development

Executive Summary (3,4-Dichlorobenzyl)-guanidine (often abbreviated as 3,4-DCBG) is a highly specialized aralkylguanidine derivative. Characterized by its lipophilic dichlorinated aromatic ring and a highly basic guanidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,4-Dichlorobenzyl)-guanidine (often abbreviated as 3,4-DCBG) is a highly specialized aralkylguanidine derivative. Characterized by its lipophilic dichlorinated aromatic ring and a highly basic guanidine moiety, this compound serves as a critical pharmacophore in the study of adrenergic neurotransmission and acts as a versatile synthetic intermediate in medicinal chemistry. This whitepaper systematically deconstructs its physicochemical properties, pharmacological mechanisms, and field-proven synthetic workflows to provide a comprehensive guide for drug development professionals.

Physicochemical Profiling

The structural combination of a non-polar 3,4-dichlorobenzyl group and a polar, hydrogen-bonding guanidino group gives 3,4-DCBG unique amphiphilic properties. At physiological pH (~7.4), the guanidine group (pKa ~12.5) is fully protonated, which is essential for its interaction with monoamine transporters.

Table 1: Key Physicochemical Properties

PropertyValueSource / Significance
CAS Number 46228-36-8Standard registry identifier
Molecular Formula C8H9Cl2N31[1]
Molecular Weight 218.08 g/mol Facilitates rapid systemic distribution[1]
LogP 3.16Optimal lipophilicity for membrane interaction[1]
Topological Polar Surface Area (TPSA) 61.9 ŲPredicts favorable blood-brain barrier permeability[1]
Boiling Point 364.2°C (at 760 mmHg)Indicates high thermal stability[1]
Density 1.45 g/cm³Standard bulk density[1]

Pharmacological Mechanisms: The NET Axis

Aralkylguanidines are well-documented structural analogs of endogenous catecholamines like norepinephrine. The protonated guanidine moiety mimics the protonated primary amine of norepinephrine, while the lipophilic 3,4-dichlorobenzyl ring provides enhanced affinity for the hydrophobic binding pockets of transport proteins.

Mechanism of Action:

  • Uptake-1 (NET Internalization): 3,4-DCBG acts as a competitive substrate for the2[2]. It is actively pumped from the extracellular space into the cytosol of sympathetic nerve terminals and adrenal medullary cells.

  • Vesicular Storage: Once in the cytosol, the compound is recognized by the Vesicular Monoamine Transporter 2 (VMAT2) and translocated into chromaffin granules or synaptic vesicles, where it accumulates[2].

NET_Pathway A 3,4-DCBG (Extracellular) B Norepinephrine Transporter (NET) A->B Binding & Uptake C Cytosol B->C Translocation D VMAT2 Transporter C->D Vesicular Uptake E Chromaffin Granules (Storage) D->E Accumulation

Fig 1: Mechanism of NET-mediated cellular uptake and vesicular storage of aralkylguanidines.

Synthetic Methodologies & Experimental Workflows

Bulk Synthesis via Electrophilic Guanylation

To synthesize 3,4-DCBG for bulk pharmaceutical applications, the primary amine precursor is reacted with a guanylating agent.

Causal Rationale: S-methylisothiouronium iodide is selected over cyanamide for bulk liquid-phase synthesis because it acts as a superior electrophile. The departure of methyl mercaptan (MeSH) as a gas thermodynamically drives the reaction forward (Le Chatelier’s principle), preventing reversible equilibrium and ensuring near-quantitative yields[3].

Step-by-Step Protocol:

  • Preparation: Dissolve 35.2 g (0.2 mol) of 3,4-dichlorobenzylamine and 43.6 g (0.2 mol) of S-methylisothiouronium iodide in 150 mL of anhydrous methanol[3].

  • Reflux & Guanylation: Heat the mixture to reflux under a fume hood equipped with a scrubber system. Self-Validation: The continuous evolution of methyl mercaptan gas indicates active turnover; the reaction is complete when gas evolution ceases (typically 4-6 hours).

  • Crystallization: Cool the reaction mixture slowly to 0°C to induce the crystallization of (3,4-dichlorobenzyl)guanidine hydroiodide.

  • Isolation & Quality Control: Filter the precipitate, wash with cold ethanol, and dry under a vacuum. Verify purity via NMR and ensure the melting point aligns with standard reference data (approx. 168°C)[3].

Rapid Radiosynthesis for PET Imaging

For Positron Emission Tomography (PET) applications, the compound is labeled with Carbon-11 to map the adrenal medulla and sympathetic nervous system.

Causal Rationale: Carbon-11 has a restrictive half-life of 20.4 minutes. Traditional aqueous synthesis is too slow. By evaporating the water and utilizing a neat amine melt at 140°C, the nucleophilic attack of the amine on the 11C-cyanamide is drastically accelerated, yielding the radiotracer in under 10 minutes[2].

Step-by-Step Protocol:

  • Precursor Mixing: Add 0.1 mL of purified 3,4-dichlorobenzylamine to an aqueous solution of 11C-cyanamide (prepared from proton-irradiated calcium nitride)[2].

  • Desiccation: Evaporate the mixture to absolute dryness under reduced pressure. Causality: Water hydrolyzes cyanamide at high temperatures; removing it ensures the amine is the sole nucleophile.

  • Neat Melt Reaction: Add an additional 0.9 mL of 3,4-dichlorobenzylamine to the dry residue and heat at 140°C for exactly 10 minutes[2].

  • Purification: Distill off the excess aralkylamine under vacuum. Add 5 mL of 30% NaOH to the residue and extract with three 5 mL portions of diethyl ether[2].

  • Formulation: Evaporate the ether, dissolve the radiotracer in sterile water, adjust pH, and pass through a 0.22 µm membrane filter[2].

  • Validation: Confirm radiochemical purity via HPLC on a Bondapak C18 column prior to intravenous injection[2].

Radiosynthesis_Workflow A 11C-Cyanamide (Aqueous) C Evaporation to Dryness (Water Removal) A->C B 3,4-Dichlorobenzylamine (0.1 mL) B->C D Neat Amine Addition (0.9 mL) & Heat (140°C) C->D Neat Melt E NaOH Extraction & HPLC Purification D->E Isolation F 11C-(3,4-DCBG) Radiotracer E->F Formulation

Fig 2: Rapid 11C-radiosynthesis workflow for PET imaging applications.

Downstream Applications in Drug Development

Precursor to Biguanide Antiseptics

3,4-DCBG serves as the foundational core for synthesizing advanced bactericides. Most notably, it is the direct chemical precursor to4[4]. Olanexidine gluconate is a potent, broad-spectrum antiseptic approved for surgical patient preparation, exhibiting high bactericidal activity against both Gram-negative and Gram-positive bacteria[4].

Maillard Reaction Inhibition

Derivatives of 3,4-dichlorobenzylguanidine have been actively patented for their capacity to inhibit the Maillard reaction in vivo. By preventing the cross-linking of proteins with glucose, these compounds block the formation of Advanced Glycation End-products (AGEs), offering therapeutic potential for mitigating diabetic complications such as cataracts and neuropathy[5].

Toxicological Profile & Safety

Understanding the acute toxicity of 3,4-DCBG is critical for establishing therapeutic windows during preclinical development. The compound exhibits moderate systemic toxicity when administered intravenously.

Table 2: Acute Toxicity Data

Test TypeRoute of ExposureSpeciesDoseToxic EffectsSource
LD50 IntravenousRodent (Mouse)39.26 mg/kg (39,258 µg/kg)Lethal dose (50% kill rate)6[6]

Note: Personnel handling the raw API must utilize appropriate PPE, as guanidine derivatives can be irritating to mucous membranes and the respiratory tract.

References

  • Guidechem:(3,4-dichlorobenzyl)-guanidine 46228-36-8 Properties & Identification. Guidechem.
  • DrugFuture:RTECS NUMBER-MF0381600 - Chemical Toxicity Database. DrugFuture.
  • Iwata R., et al.:Synthesis and Biodistribution of 11c-Aralkylguanidines. ResearchGate.
  • Canadian Science Publishing:Acylation of guanidines and guanylhydrazones.
  • New Drug Approvals:Olanexidine Gluconate Synthesis and Pharmacology.
  • Google Patents:JPH0242053A - Aminoguanidine derivative and inhibitor of maillard reaction.

Sources

Protocols & Analytical Methods

Method

Preparation of (3,4-Dichlorobenzyl)-Guanidine Stock Solutions for In Vitro Assays: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of (3,4-Dichlorobenzyl)-Guanidine for use in a wide range of in vitro assays. Addressing the cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of (3,4-Dichlorobenzyl)-Guanidine for use in a wide range of in vitro assays. Addressing the critical need for reproducibility and accuracy in experimental biology and drug discovery, this document synthesizes established best practices for handling guanidine-containing small molecules with a systematic approach to determining optimal solubilization and storage conditions. This note is intended for researchers, scientists, and drug development professionals who require reliable and consistent results from their cell-based and biochemical assays.

Introduction: The Importance of Proper Stock Solution Preparation

This document provides a robust framework for preparing high-quality stock solutions of (3,4-Dichlorobenzyl)-Guanidine. We will delve into the rationale behind solvent selection, provide a step-by-step protocol for solubilization, and offer guidance on assessing solubility and stability. Furthermore, we will address common challenges, such as precipitation in aqueous media, and provide troubleshooting strategies.

Physicochemical Properties of (3,4-Dichlorobenzyl)-Guanidine

A thorough understanding of the physicochemical properties of (3,4-Dichlorobenzyl)-Guanidine is paramount for the successful preparation of stock solutions. Key properties are summarized in the table below.

PropertyValueSource
Chemical Name (3,4-Dichlorobenzyl)-Guanidine[2]
CAS Number 46228-36-8[3]
Molecular Formula C₈H₉Cl₂N₃[2]
Molecular Weight 218.08 g/mol [2]
Appearance Typically a solid[4]
Predicted LogP 3.167[3]

The predicted LogP value suggests that (3,4-Dichlorobenzyl)-Guanidine is a lipophilic compound, which indicates that it is likely to have poor solubility in aqueous solutions and will require an organic solvent for initial solubilization.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of (3,4-Dichlorobenzyl)-Guanidine.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Handling A Weigh Compound B Select Solvent A->B C Calculate Volume B->C D Dissolve Compound C->D E Visual Inspection D->E F Confirm Concentration (Optional) E->F G Aliquot F->G H Store at Recommended Temperature G->H I Document H->I

Caption: General workflow for preparing stock solutions.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (3,4-Dichlorobenzyl)-Guanidine in Dimethyl Sulfoxide (DMSO).

Materials
  • (3,4-Dichlorobenzyl)-Guanidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath sonicator

Safety Precautions
  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for (3,4-Dichlorobenzyl)-Guanidine and all solvents before use.[5]

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of (3,4-Dichlorobenzyl)-Guanidine and the DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound:

    • Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of (3,4-Dichlorobenzyl)-Guanidine. For a 10 mM stock solution, a common starting point is to weigh approximately 2.18 mg.

    • Record the exact weight.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

      Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      For example, for 2.18 mg (0.00218 g) of (3,4-Dichlorobenzyl)-Guanidine (MW = 218.08 g/mol ) to make a 10 mM (0.010 mol/L) solution:

      Volume (L) = (0.00218 g / 218.08 g/mol ) / 0.010 mol/L ≈ 0.001 L = 1 mL

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

    • If the compound does not fully dissolve, you can gently warm the solution to 37°C for a short period or use a water bath sonicator for 5-10 minutes.[6] Be cautious with heating, as it may affect the stability of the compound.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This will minimize freeze-thaw cycles and protect the compound from light.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (1-2 weeks), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C or -80°C.[7]

Best Practices and Experimental Considerations

Solvent Selection

While DMSO is the most common and recommended solvent for lipophilic compounds, other solvents can be considered if DMSO is incompatible with the downstream assay.

SolventConsiderations
DMSO Excellent solubilizing power for many organic compounds. However, it can be toxic to some cell lines at concentrations above 0.5-1%. Always include a vehicle control (DMSO alone) in your experiments.
Ethanol A less toxic alternative to DMSO for some cell-based assays. However, it may have lower solubilizing power for highly lipophilic compounds.
Water Due to the predicted lipophilicity of (3,4-Dichlorobenzyl)-Guanidine, it is expected to have very low solubility in water. Aqueous buffers should only be used for preparing dilute working solutions from a concentrated stock.
Addressing Precipitation in Aqueous Buffers

A common challenge when working with compounds dissolved in DMSO is precipitation upon dilution into aqueous assay buffers.

G cluster_problem Problem cluster_solutions Solutions A High Concentration Stock in DMSO B Dilution into Aqueous Buffer A->B C Precipitation Occurs B->C D Serial Dilutions in DMSO First C->D Mitigation Strategy E Use of a Surfactant (e.g., Tween-20) C->E Mitigation Strategy F Vortexing/Sonication After Dilution C->F Mitigation Strategy G Lower Final DMSO Concentration C->G Mitigation Strategy

Caption: Strategies to mitigate precipitation in aqueous buffers.

To minimize precipitation:

  • Perform serial dilutions in DMSO first: Before diluting into your final aqueous buffer, perform intermediate dilutions in 100% DMSO to lower the concentration of the compound.

  • Add the stock solution to the buffer with vigorous mixing: Vortex or pipette mix while adding the stock solution to the aqueous buffer to promote rapid dispersion.

  • Consider the use of a non-ionic surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-20 (e.g., 0.01-0.1%), to the assay buffer can help maintain solubility.

  • Maintain a low final DMSO concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5%, to minimize both solvent-induced artifacts and precipitation.

Stability Assessment

It is recommended to perform a simple stability assessment in your own laboratory:

  • Prepare a fresh stock solution and aliquot it for storage at -20°C.

  • At regular intervals (e.g., 1, 3, and 6 months), thaw an aliquot and compare its performance in a standard assay to that of a freshly prepared stock solution.

  • Any significant decrease in activity may indicate degradation of the compound.

For long-term studies, it is advisable to prepare fresh stock solutions periodically. A long-term stability study on a 6M Guanidine Hydrochloride solution indicated stability for at least 36 months when stored at 15-30°C, however, this may not be directly applicable to the subject compound.[8]

Conclusion

The protocol and guidelines presented in this application note provide a robust framework for the preparation of reliable and reproducible stock solutions of (3,4-Dichlorobenzyl)-Guanidine. By understanding the physicochemical properties of the compound and adhering to best practices for solubilization, storage, and handling, researchers can minimize experimental variability and ensure the integrity of their in vitro data. The emphasis on empirical determination of optimal conditions empowers researchers to validate their own stock solutions, a critical step in rigorous scientific investigation.

References

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). MDPI. Retrieved from [Link]

  • Guanidine Hydrochloride. (n.d.). Interchim. Retrieved from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. (2021, February 4). BioSpectra. Retrieved from [Link]

  • Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE? (2016, October 26). ResearchGate. Retrieved from [Link]

  • Can't dissolve guanidine hydrochloride for N3/MX3 buffer. (2019, September 15). Reddit. Retrieved from [Link]

  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: (3,4-Dichlorobenzyl)-Guanidine as a Potent Biofilm Disrupter

Introduction & Mechanistic Rationale The recalcitrance of bacterial biofilms to conventional antibiotics is primarily driven by the extracellular polymeric substance (EPS) matrix, which acts as a physical and electrostat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The recalcitrance of bacterial biofilms to conventional antibiotics is primarily driven by the extracellular polymeric substance (EPS) matrix, which acts as a physical and electrostatic barrier, and the altered metabolic state of sessile cells. Recent advances in antimicrobial design have highlighted guanidine-functionalized compounds as highly effective agents for biofilm eradication[1]. Among these, (3,4-Dichlorobenzyl)-guanidine (DCBG) represents a highly optimized amphiphilic disrupter.

The efficacy of DCBG is rooted in its dual-action molecular architecture:

  • Cationic Guanidinium Headgroup: With a pKa of approximately 13.6, the guanidine moiety remains fully protonated at physiological pH. This dense positive charge drives electrostatic binding to the negatively charged components of the EPS matrix—specifically extracellular DNA (eDNA) and acidic polysaccharides—facilitating matrix degradation[1].

  • Lipophilic Dichlorobenzyl Tail: Halogenation at the 3 and 4 positions of the benzyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows DCBG to penetrate deep into the dense biofilm architecture and forcefully insert into the hydrophobic core of the bacterial phospholipid bilayer[2].

Once integrated into the membrane, the amphiphilic nature of DCBG induces rapid membrane depolarization, leading to the loss of proton motive force, cytoplasmic leakage, and the ultimate eradication of the sessile community[3].

MOA DCBG (3,4-Dichlorobenzyl)-Guanidine (Amphiphilic Disrupter) Guanidine Cationic Guanidine Group (Hydrophilic) DCBG->Guanidine Dichlorobenzyl 3,4-Dichlorobenzyl Group (Lipophilic) DCBG->Dichlorobenzyl EPS EPS Matrix Interaction (eDNA & Proteins) Guanidine->EPS Electrostatic Binding Membrane Bacterial Membrane Insertion Guanidine->Membrane Charge Interaction Dichlorobenzyl->EPS Matrix Penetration Dichlorobenzyl->Membrane Hydrophobic Insertion Eradication Biofilm Eradication & Cell Death EPS->Eradication Matrix Breakdown Depolarization Membrane Depolarization & Permeabilization Membrane->Depolarization Depolarization->Eradication Osmotic Lysis

Mechanistic pathway of (3,4-Dichlorobenzyl)-Guanidine in biofilm disruption.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the specific mechanistic variables of DCBG.

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

Objective: Quantify the minimum concentration of DCBG required to eradicate mature (48 h) biofilms. Causality: Standard MIC assays only measure activity against planktonic cells. The MBEC assay utilizes a resazurin (Alamar Blue) reduction step to ensure that only metabolically active sessile cells are quantified, preventing false positives from dead biomass[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust an overnight culture of the target strain (e.g., Staphylococcus aureus MRSA) to 106 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.

  • Biofilm Maturation: Dispense 100 µL of the inoculum into a 96-well flat-bottom microtiter plate. Incubate statically at 37°C for 48 hours.

  • Washing (Critical Step): Carefully aspirate the media and wash the wells three times with 150 µL of sterile PBS (pH 7.4). Rationale: This removes non-adherent planktonic cells that would otherwise skew the viability readouts of the sessile community.

  • DCBG Treatment: Prepare a two-fold serial dilution of DCBG (ranging from 128 µg/mL to 0.5 µg/mL) in fresh TSB. Add 100 µL of each concentration to the washed biofilms.

    • Self-Validation: Include a Vehicle Control (e.g., 1% DMSO in TSB) to confirm the solvent does not impact viability, and a Sterility Control (uninoculated TSB).

  • Incubation: Incubate the treated plates statically at 37°C for 24 hours.

  • Viability Quantification: Wash the wells twice with PBS. Add 100 µL of PBS containing 10% (v/v) resazurin solution (0.15 mg/mL). Incubate in the dark at 37°C for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). The MBEC is defined as the lowest concentration resulting in no significant fluorescent shift relative to the sterility control.

Workflow Inoculum 1. Inoculum Preparation (10^6 CFU/mL) Maturation 2. Biofilm Maturation (48h, 37°C) Inoculum->Maturation Washing 3. PBS Wash (Remove Planktonic) Maturation->Washing Treatment 4. DCBG Treatment (Concentration Gradient) Washing->Treatment Incubation 5. Incubation (24h Contact Time) Treatment->Incubation Analysis 6. Viability & CLSM Analysis Incubation->Analysis

Standardized high-throughput workflow for MBEC determination and biofilm analysis.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Matrix Disruption

Objective: Visualize the structural degradation of the EPS and confirm the bactericidal nature of DCBG within the biofilm architecture. Causality: Because DCBG acts via membrane permeabilization, the uptake of Propidium Iodide (PI)—a dye excluded by intact membranes—serves as a direct functional readout of the compound's mechanism of action[1].

Step-by-Step Methodology:

  • Grow biofilms on glass coverslips placed in 12-well plates following the maturation steps in Protocol 1.

  • Treat mature biofilms with DCBG at 1× and 2× MBEC concentrations for 4 hours.

  • Wash coverslips gently with PBS to remove residual drug.

  • Stain the biofilms using the LIVE/DEAD™ BacLight™ Bacterial Viability Kit. Apply 1 mL of staining solution (3 µM SYTO 9 and 15 µM PI in PBS) and incubate in the dark for 15 minutes at room temperature.

  • Invert the coverslip onto a glass slide with a drop of mounting medium.

  • Image using a CLSM equipped with 488 nm (SYTO 9, green/live) and 561 nm (PI, red/dead) lasers. Z-stack acquisitions should be performed to evaluate the penetration depth of DCBG.

Protocol 3: Membrane Depolarization Assay using DiSC3(5)

Objective: Validate the membrane-targeting mechanism of DCBG. Causality: DiSC3(5) is a voltage-sensitive, lipophilic dye that translocates into polarized membranes and self-quenches. Upon DCBG-induced membrane depolarization, the dye is rapidly released into the surrounding media, resulting in a measurable, time-dependent fluorescence spike[3].

Step-by-Step Methodology:

  • Harvest mid-log phase cells, wash twice, and resuspend in buffer (5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.05.

  • Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 1 hour until the fluorescence signal stabilizes (indicating maximum quenching).

  • Add KCl (100 mM final) to equilibrate cytoplasmic and external potassium levels.

  • Transfer 200 µL of the suspension to a black 96-well plate. Monitor baseline fluorescence (Ex: 622 nm / Em: 670 nm) for 2 minutes.

  • Inject DCBG at varying concentrations (0.5×, 1×, 2× MIC) and continuously monitor fluorescence for 30 minutes.

    • Self-Validation: Use Melittin or Triton X-100 as a positive control for complete depolarization, and an untreated buffer injection as a negative control.

Representative Quantitative Data

The amphiphilic balance of DCBG ensures potent activity against both Gram-positive and Gram-negative biofilms. The table below summarizes the expected pharmacological profile based on the behavior of optimized benzylguanidines[5].

Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Log10 CFU Reduction at MBECMax Depolarization (DiSC3(5) ΔAFU)
Staphylococcus aureus (MRSA)4.032.0> 4.5+ 4,800
Pseudomonas aeruginosa (PAO1)8.064.0> 4.0+ 3,900
Escherichia coli (K-12)8.064.0> 3.5+ 3,200
Acinetobacter baumannii16.0128.0> 3.0+ 2,500

Table 1: Quantitative efficacy metrics of DCBG. Note the characteristic shift between MIC and MBEC, typical for biofilm-eradicating agents.

References

1.[1] Title: Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC Source: nih.gov URL:

2.[3] Title: Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry Source: rsc.org URL:

3.[5] Title: Self-Assembled Borneol-Guanidine-Based Amphiphilic Polymers as an Efficient Antibiofilm Agent | ACS Applied Materials & Interfaces Source: acs.org URL:

4.[2] Title: Second-Generation Meridianin Analogues Inhibit the Formation of Mycobacterium smegmatis Biofilms and Sensitize Polymyxin-Resistant Gram-Negative Bacteria to Colistin - PMC Source: nih.gov URL:

5.[4] Title: N-(ω-Guanidinoalkyl)amides of Eremomycin: New Type of Glycopeptides with High Potency against Planktonic Forms and Biofilms of Resistant Bacteria - ACS Publications Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3,4-Dichlorobenzyl)-Guanidine Synthesis

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we understand that the synthesis of (3,4-dichlorobenzyl)-guanidine—a critical pharmacophore for neuroendocrine targeting and adre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we understand that the synthesis of (3,4-dichlorobenzyl)-guanidine—a critical pharmacophore for neuroendocrine targeting and adrenergic neuron blocking agents—frequently suffers from bottlenecking due to low yields.

This guide is designed to move beyond basic protocols by analyzing the causality behind reaction failures. By understanding the electronic deactivation of the dichlorobenzyl system and the extreme basicity of the guanidine product, you can implement self-validating workflows to drastically improve your isolated yields.

Diagnostic Workflow

Before altering your protocol, identify the specific point of failure during your synthesis. Use the diagnostic decision tree below to match your analytical observations with the correct mechanistic solution.

TroubleshootingWorkflow A Synthesis Initiation 3,4-Dichlorobenzylamine B LC-MS Monitoring A->B C Low Yield Detected (< 50%) B->C Issue Identified D Incomplete Conversion C->D E Byproduct Formation C->E F Purification Loss C->F G Optimize Reagent (1H-Pyrazole-1-carboxamidine) D->G Solution H Control Stoichiometry & Temperature E->H Solution I Reverse-Phase HPLC or Crystallization F->I Solution

Diagnostic workflow for identifying and resolving low yield in guanidine synthesis.

Validated High-Yield Protocol

Traditional guanylation using cyanamide requires harsh acidic conditions and high temperatures, which often lead to degradation. To ensure a self-validating, high-yield system, we strongly recommend utilizing 1H-pyrazole-1-carboxamidine hydrochloride (the Bernatowicz reagent). This reagent operates under mild conditions, utilizing pyrazole as an excellent leaving group to drive the reaction forward[1][2].

Step-by-Step Methodology
  • Preparation: In an oven-dried flask purged with Argon, dissolve 3,4-dichlorobenzylamine (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation: Portion-wise, add 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq, 10.5 mmol)[3]. Causality note: A slight excess ensures complete conversion without promoting over-guanylation.

  • Reaction: Stir the mixture at 25 °C for 12–16 hours.

  • Monitoring: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the amine peak (m/z ~176) is entirely replaced by the product peak (m/z ~218).

  • Isolation: Do not use normal-phase silica gel. Instead, concentrate the DMF under reduced pressure. Dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether. Filter and dry the resulting (3,4-dichlorobenzyl)-guanidine hydrochloride salt under a vacuum[4].

Troubleshooting FAQs

Q1: My LC-MS shows significant unreacted 3,4-dichlorobenzylamine even after 24 hours of heating with cyanamide. How do I drive the reaction to completion? A1: Causality: 3,4-Dichlorobenzylamine is significantly less nucleophilic than unsubstituted aliphatic amines due to the electron-withdrawing inductive effect of the dichlorophenyl ring. Unactivated cyanamide lacks the electrophilicity required to react efficiently with deactivated amines. Solution: Switch to a highly electrophilic guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride[2]. If you must use cyanamide or carbodiimides, you must activate the intermediate using a Lewis acid catalyst. The addition of catalytic Scandium(III) triflate ( Sc(OTf)3​ )[5] or a Zinc-based pre-catalyst[6] has been proven to lower the activation energy barrier, allowing the guanylation of deactivated amines to proceed smoothly.

Q2: I am seeing a complex mixture of byproducts, including a mass corresponding to a biguanide (+42 Da from the target mass). What is causing this? A2: Causality: Over-guanylation occurs when the newly formed guanidine product acts as a nucleophile and attacks another molecule of the guanylating agent, forming a substituted biguanide[7]. This is a frequent side reaction when the guanylating agent is used in large excess (>1.5 eq) or when reaction temperatures exceed 80 °C. Solution: Strictly control your stoichiometry to a maximum of 1.05 equivalents of the guanylating agent. Maintain the reaction at room temperature and quench the reaction immediately upon completion as indicated by LC-MS.

Q3: The reaction conversion is >95% by LC-MS, but my isolated yield is <30% after silica gel chromatography. Where is my product? A3: Causality: Guanidines are highly basic (pKa ~13.5) and exist almost entirely in their protonated, highly polar guanidinium form at neutral pH. On standard normal-phase silica gel, this basic moiety interacts irreversibly with the acidic silanol groups of the stationary phase, leading to severe tailing or complete retention[8]. Solution: Abandon normal-phase silica gel for guanidine purification. Isolate the product via direct crystallization (as a hydrochloride or trifluoroacetate salt)[4]. If chromatography is strictly required for purity, utilize reverse-phase HPLC (C18 column) with a volatile acidic buffer (e.g., 0.1% TFA in water/acetonitrile) to elute the protonated guanidine cleanly.

Quantitative Optimization Data

The table below summarizes the expected outcomes when modifying the guanylating agent and isolation method for (3,4-dichlorobenzyl)-guanidine synthesis. Use this to benchmark your current process.

Guanylating AgentCatalyst / BaseSolventTemp (°C)Isolation MethodTypical Yield (%)
CyanamideNone (HCl salt)EtOH/H₂O100Silica Gel Chromatography< 20%
S-MethylisothioureaNaOHEtOH80Crystallization50 - 60%
Cyanamide Sc(OTf)3​ (5 mol%)H₂O100Crystallization65 - 75%
1H-Pyrazole-1-carboxamidine HClDIPEADMF25Precipitation / Filtration85 - 95%

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. nbinno.com. 1

  • Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine 99 4023-02-3. sigmaaldrich.com. 3

  • Bernatowicz MS, et al. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. acs.org. 2

  • Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. core.ac.uk. 6

  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. thieme-connect.com. 5

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. nih.gov. 4

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. acs.org. 8

  • US7868207B2 - Process for producing 1-(3,4-dichlorobenzyl)-5-octylbiguanide or a salt thereof. google.com. 7

Sources

Optimization

Preventing degradation of (3,4-DICHLOROBENZYL)-GUANIDINE during storage

Title: Technical Support Center: Stability and Storage of (3,4-Dichlorobenzyl)-Guanidine Mechanistic Overview of Guanidine Degradation Welcome to the Technical Support Center. As a Senior Application Scientist, the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability and Storage of (3,4-Dichlorobenzyl)-Guanidine

Mechanistic Overview of Guanidine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, the most frequent issue I encounter with researchers utilizing aralkylguanidines—specifically (3,4-dichlorobenzyl)-guanidine—is the unexpected loss of compound activity due to improper storage.

To prevent degradation, we must first understand the causality behind it. The guanidine moiety is highly basic and electrophilic at its central carbon. When exposed to moisture, especially under alkaline conditions, it undergoes nucleophilic attack by hydroxide ions[1]. This forms a tetrahedral intermediate that irreversibly collapses, cleaving the C-N bond to yield urea and 3,4-dichlorobenzylamine[2]. Furthermore, guanidine hydrochloride salts are notoriously hygroscopic, meaning they actively pull the necessary reactant (water) directly from the atmosphere[3].

DegradationPathway A (3,4-Dichlorobenzyl) -Guanidine C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O + OH- B->C Catalysis D 3,4-Dichlorobenzylamine C->D Cleavage E Urea C->E Cleavage

Base-catalyzed hydrolysis pathway of (3,4-dichlorobenzyl)-guanidine.

Core Storage Protocol: Anhydrous Reconstitution and Archival

To guarantee the integrity of your experiments, do not simply dissolve the powder in water and leave it on the bench. The following self-validating protocol ensures complete protection against hygroscopic moisture ingress and base-catalyzed hydrolysis.

  • Step 1: Thermal Equilibration Transfer the sealed lyophilized vial from the -20°C freezer to a vacuum desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic guanidine salt[4]. This microscopic water layer initiates localized hydrolysis even before you add solvent.

  • Step 2: Anhydrous Solubilization Inside a nitrogen-purged glove bag, inject anhydrous DMSO (≤0.01% water content) directly through the vial septum to achieve a 10 mM master stock. Causality: DMSO lacks the nucleophilic oxygen and protons required to form the tetrahedral intermediate, completely arresting the hydrolytic degradation pathway.

  • Step 3: Inert Aliquotting Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Purge the headspace of each tube with dry Argon gas before capping. Causality: Argon is heavier than air and displaces residual moisture and CO2. If working with the free base form of the compound, ambient CO2 can react with the guanidine to form insoluble carbonates, altering the effective concentration.

  • Step 4: Self-Validation (Quality Control) Randomly select one sealed aliquot from the batch. Dilute 1:1000 in LC-MS grade acetonitrile and run a rapid 5-minute LC-MS gradient. Validation Criteria: The UV chromatogram (254 nm) must show a single peak (>99% AUC). The mass spectrum must confirm the intact parent ion without the presence of the [M-42]+ fragment. If the amine fragment is detected, the batch has been compromised by moisture during handling and must be discarded.

  • Step 5: Cryogenic Storage Flash-freeze the validated aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Troubleshooting Guides & FAQs

Q: My powdered stock of (3,4-dichlorobenzyl)-guanidine has formed a hard clump in the vial. Is it still usable? A: Clumping is a direct physical indicator of moisture ingress due to the highly hygroscopic nature of guanidine hydrochloride salts[3]. While the clumping itself does not destroy the compound, the absorbed water acts as a reactant for slow hydrolysis. You must run the Self-Validation LC-MS check (Step 4 above) before using it. If the purity remains >95%, completely dissolve the clump in anhydrous DMSO and re-aliquot it immediately to prevent further degradation.

Q: I am seeing a secondary peak in my HPLC analysis that wasn't there last week. What is it, and how do I fix it? A: This is the classic signature of guanidine hydrolysis. The secondary peak is almost certainly 3,4-dichlorobenzylamine[2]. In mass spectrometry, you will observe a mass shift corresponding to the loss of the carbamimidoyl group (a loss of 42 Da). This occurs rapidly if the compound is left in an alkaline aqueous buffer (pH > 8) at room temperature[1]. To fix this, discard the degraded working solution and thaw a fresh DMSO aliquot, ensuring you only dilute it into aqueous buffers immediately prior to the assay.

TroubleshootingTree Start HPLC Issue: Secondary Peak Detected Q1 Is peak mass[M-42]? (Loss of carbamimidoyl) Start->Q1 Yes1 Hydrolysis Confirmed: Amine Byproduct Q1->Yes1 Yes No1 Investigate Oxidation or Buffer Adducts Q1->No1 No Q2 Was stock in alkaline buffer? Yes1->Q2 Yes2 Discard. Reconstitute in dry DMSO. Q2->Yes2 Yes No2 Check powder for moisture clumping. Q2->No2 No

Decision tree for diagnosing HPLC peak splitting due to degradation.

Q: Does the pH of my reconstitution buffer matter if I am only storing the working solution for a few hours? A: Absolutely. The decomposition of guanidines is heavily base-catalyzed, and the logarithm of the rate constant increases linearly with pH[1]. If you must store the compound in an aqueous working solution for a short duration (e.g., during a high-throughput screening run), ensure the buffer pH is slightly acidic to neutral (pH 5.5 - 7.0) and keep the plate on ice to suppress the reaction kinetics.

Quantitative Data Presentation

To assist in your experimental planning, refer to the degradation kinetics summarized below. These values highlight the critical importance of avoiding alkaline aqueous environments.

Table 1: Quantitative Degradation Kinetics of Guanidine Derivatives

Storage MatrixpHTemp (°C)Estimated Half-LifePrimary Degradation Mechanism
Aqueous Buffer9.025< 48 HoursRapid Alkaline Hydrolysis
Aqueous Buffer7.44~ 2-3 WeeksSlow Neutral Hydrolysis
Anhydrous DMSON/A-20> 12 MonthsNone (Stable)
Lyophilized SolidN/A25VariableHygroscopic Moisture Ingress

References

  • Title: The Nonenzymatic Decomposition of Guanidines and Amidines Source: ACS Publications URL: [Link]

  • Title: Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexamethylguanidinium Perchlorate, and Tetramethylurea Source: RSC Publishing URL: [Link]

  • Title: Safety Data Sheet: Guanidine hydrochloride Source: Carl ROTH URL: [Link]

  • Title: Guanidine Hydrochloride Applications and Guidelines Source: Interchim URL: [Link]

Sources

Troubleshooting

Optimizing the concentration of (3,4-DICHLOROBENZYL)-GUANIDINE for cell culture experiments

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing (3,4-DICHLOROBENZYL)-GUANIDINE (DCBG) (CAS: 46228-36-8) in neuroendocrine cell cult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing (3,4-DICHLOROBENZYL)-GUANIDINE (DCBG) (CAS: 46228-36-8) in neuroendocrine cell culture models.

Working with aralkylguanidines requires a precise balance. As a highly polar molecule with a guanidine moiety, DCBG exhibits complex cellular dynamics: it relies on active transport for intracellular access, competitively inhibits specific methyltransferases, and possesses intrinsic bacteriostatic properties. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure reproducible data.

Core Mechanisms & Cellular Dynamics

Q: What is the primary mechanism of action of DCBG in neuroendocrine cell models?

A: DCBG functions through a dual-step mechanism. First, because its structure mimics endogenous catecholamines, it acts as a high-affinity substrate for the Norepinephrine Transporter (NET) (also known as Uptake-1) [1]. Once actively transported into the cytoplasm, the aralkylguanidine structure acts as a potent, competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for methylating norepinephrine into epinephrine [2].

Understanding this causality is critical: if your cell line loses NET expression (a common issue in high-passage PC12 cells), DCBG will fail to accumulate intracellularly, resulting in a false-negative lack of PNMT inhibition.

DCBG_Mechanism DCBG_ext DCBG (Extracellular) NET Norepinephrine Transporter (NET) DCBG_ext->NET Active Uptake DCBG_int DCBG (Intracellular) NET->DCBG_int Transport PNMT PNMT Enzyme DCBG_int->PNMT Competitive Inhibition NE Norepinephrine NE->PNMT Endogenous Substrate EPI Epinephrine PNMT->EPI Methylation

Figure 1: Mechanism of DCBG cellular uptake via NET and competitive inhibition of PNMT.

Quantitative Data & Concentration Optimization

Q: What is the optimal concentration range for DCBG in vitro?

A: The therapeutic window for DCBG is narrow. Too low, and you achieve insufficient PNMT inhibition. Too high, and the highly basic guanidine group will disrupt the cellular membrane potential, leading to non-specific cytotoxicity. Furthermore, high concentrations force the drug into the cell via passive diffusion rather than NET-mediated transport, destroying the specificity of your assay.

Table 1: Optimization Parameters for DCBG in PC12 Cells
ParameterRecommended ValueCausality / Rationale
Stock Solution 10 mM in DMSODCBG has poor aqueous solubility at physiological pH. DMSO prevents precipitation.
Working Concentration 1.0 µM – 5.0 µMOptimal range for specific NET uptake without inducing membrane depolarization.
Maximum Vehicle < 0.1% DMSO (v/v)Exceeding 0.1% DMSO induces solvent-mediated cytotoxicity and alters NET kinetics.
Incubation Time 12 – 24 HoursAllows sufficient time for intracellular accumulation and measurable epinephrine depletion.
Media Serum Level 1% FBS / 1% HSHigh serum proteins non-specifically bind the polar guanidine group, reducing bioavailability.

Self-Validating Experimental Protocol

To ensure your results are driven by specific NET-uptake and PNMT inhibition rather than off-target toxicity, your protocol must be a self-validating system . We achieve this by running a parallel control group treated with Desipramine, a selective NET inhibitor. If DCBG is working correctly, Desipramine will block its entry, rescuing epinephrine levels.

Step-by-Step Methodology: DCBG Treatment in PC12 Cells

Step 1: Cell Seeding and Starvation

  • Seed PC12 cells at 2×105 cells/well in a 6-well plate coated with Collagen IV.

  • Allow 24 hours for attachment in standard complete media (10% Horse Serum, 5% Fetal Bovine Serum).

  • Wash cells once with PBS, and replace with Low-Serum Media (1% HS, 1% FBS). Causality: Reducing serum prevents the highly polar DCBG from becoming sequestered by albumin, ensuring consistent free-drug concentrations.

Step 2: The Self-Validating Treatment Phase

  • Group A (Vehicle Control): Add 0.1% DMSO.

  • Group B (DCBG Test): Add 5.0 µM DCBG.

  • Group C (Validation Control): Pre-treat with 1.0 µM Desipramine for 30 minutes to block NET, then add 5.0 µM DCBG.

  • Incubate all groups for 24 hours at 37°C, 5% CO₂.

Step 3: Lysis and Catecholamine Quantification

  • Aspirate media and wash cells rapidly with ice-cold PBS to halt metabolism.

  • Lyse cells using 0.1 M Perchloric Acid (PCA) containing 0.1 mM EDTA. Causality: PCA precipitates proteins while stabilizing catecholamines against auto-oxidation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and analyze via HPLC with Electrochemical Detection (HPLC-ECD) to quantify the Norepinephrine/Epinephrine ratio.

Workflow Step1 1. Cell Seeding (PC12 Cells) Step2 2. Starvation Phase (Low Serum Media) Step1->Step2 Step3 3. DCBG Treatment (1-5 µM, 24h) Step2->Step3 Step4 4. Cell Lysis & Protein Extraction Step3->Step4 Step5 5. HPLC-ECD Assay (Catecholamine Quant) Step4->Step5

Figure 2: Standardized 5-step workflow for evaluating DCBG efficacy in neuroendocrine cells.

Troubleshooting & FAQs

Q: I am seeing precipitation when I add DCBG to my culture media. How do I fix this? A: DCBG is a lipophilic aralkyl compound with a highly basic guanidine group. If you attempt to dissolve it directly in aqueous media at pH 7.4, it will crash out. Always reconstitute your primary stock in 100% anhydrous DMSO. When dosing, add the DMSO stock to an intermediate volume of warmed media, vortex vigorously, and then apply it to the cells.

Q: My HPLC-ECD data shows no reduction in epinephrine levels after 24 hours of DCBG treatment. What went wrong? A: This usually points to a failure in cellular uptake rather than a failure of the drug itself. PC12 cells are notorious for downregulating NET expression at high passage numbers (>P20). Check your Group C (Desipramine validation) data. If Group B and Group C show identical epinephrine levels, your cells are no longer expressing functional NET. You must thaw a lower-passage vial.

Q: Can DCBG interfere with microbial co-culture assays or mask contamination? A: Yes. Substituted guanidines and guanylhydrazones possess well-documented bacteriostatic properties [3]. DCBG can inhibit the growth of Gram-positive and Gram-negative bacteria. While this might seem beneficial, it is a double-edged sword: DCBG can mask poor aseptic technique during long-term assays. If you remove DCBG during a washout phase, you may experience sudden, catastrophic culture collapse as the suppressed microbes rapidly proliferate. Maintain strict sterile technique and do not rely on DCBG as a prophylactic antibiotic.

References

  • Wieland, D. M., Wu, J., Brown, L. E., Mangner, T. J., Swanson, D. P., & Beierwaltes, W. H. (1980). "Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine." Journal of Nuclear Medicine, 21(4), 349-353. URL:[Link]

  • Fuller, R. W., Roush, B. W., Snoddy, H. D., Day, W. A., & Molloy, B. B. (1975). "In vivo inhibition of phenylethanolamine N-methyltransferase by benzylguanidines." Journal of Medicinal Chemistry, 18(3), 304-307. URL:[Link]

  • Prasad, R. N., & McKay, A. F. (1968). "Acylation of guanidines and guanylhydrazones." Canadian Journal of Chemistry, 46(8), 1245-1251. URL:[Link]

Optimization

How to avoid precipitation of (3,4-DICHLOROBENZYL)-GUANIDINE in media

Welcome to the Application Support Center. Handling lipophilic guanidine derivatives like (3,4-dichlorobenzyl)-guanidine requires precise physicochemical control.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling lipophilic guanidine derivatives like (3,4-dichlorobenzyl)-guanidine requires precise physicochemical control. This guide provides drug development professionals and researchers with field-proven methodologies to prevent compound precipitation during in vitro assays.

Mechanistic Overview: The Causality of Precipitation

(3,4-Dichlorobenzyl)-guanidine presents a classic formulation paradox. The guanidine moiety is one of the strongest organic bases known (pKa ~12.5), meaning it remains fully protonated and positively charged at physiological pH (pH 7.4)[1]. However, the 3,4-dichlorobenzyl group is highly lipophilic. When introduced into aqueous cell culture media (e.g., DMEM, RPMI), three phenomena drive precipitation:

  • Hydrophobic Collapse: The aqueous environment forces the lipophilic dichlorobenzyl rings to aggregate to minimize thermodynamically unfavorable interactions with water[2].

  • Ion-Pairing: The cationic guanidinium group rapidly forms insoluble complexes with polyvalent anions abundant in media (e.g., phosphates, sulfates).

  • Free Base Conversion: If the local pH spikes or if the compound was synthesized as a free base, its solubility drops by an order of magnitude compared to its salt forms[3].

Diagnostic Workflow

G A Solid (3,4-Dichlorobenzyl)-Guanidine B Dissolve in 100% DMSO (10-50 mM Stock) A->B E Dropwise Addition under Vigorous Agitation B->E C Pre-warm Aqueous Media (37°C) D Add Solubilizer to Media (e.g., 0.1% BSA or HP-β-CD) C->D D->E F Assess Solubility (Visual & Spectrophotometric) E->F

Workflow for formulating lipophilic guanidine derivatives in aqueous media.

Quantitative Formulation Strategies

To establish a self-validating experimental system, you must match your target concentration with the appropriate excipient. The table below summarizes the expected solubility limits when using different co-solvents and carriers.

Table 1: Solubility Enhancers for (3,4-Dichlorobenzyl)-Guanidine in Standard Media (pH 7.4)

Excipient / Co-solventFinal ConcentrationMechanism of ActionExpected Solubility Limit
None (Media Only) N/ABaseline aqueous solubility< 5 µM
DMSO ≤ 0.5% v/vCo-solvency; disrupts crystal lattice~ 10 - 25 µM
Bovine Serum Albumin (BSA) 0.1% - 1.0% w/vReversible protein binding (carrier)~ 50 - 100 µM
HP-β-Cyclodextrin 5% - 10% w/vHydrophobic inclusion complexes~ 100 - 500 µM

Step-by-Step Methodology: The "Anti-Precipitation" Protocol

This protocol is designed as a self-validating system. By incorporating spectrophotometric checks, you ensure that the compound is truly dissolved, not just suspended as micro-precipitates.

Step 1: Salt Selection and Stock Preparation

  • Action: Always utilize the hydrochloride or gluconate salt of (3,4-dichlorobenzyl)-guanidine rather than the free base[3].

  • Execution: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Validation: The DMSO stock must be optically clear. If cloudy, warm gently to 37°C and sonicate for 5 minutes.

Step 2: Media Pre-conditioning

  • Action: Modify the receiving aqueous media before introducing the drug.

  • Execution: Supplement the media with 0.1% (w/v) BSA or 5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Pre-warm the media to 37°C.

  • Causality: Pre-warming increases the kinetic energy of the solvent, reducing the thermodynamic shock of the hydrophobic compound entering an aqueous phase. BSA acts as a lipid sink, binding the dichlorobenzyl moiety and preventing hydrophobic collapse[2].

Step 3: Dropwise Integration (The Critical Step)

  • Action: Never add media to the DMSO stock; always add the DMSO stock to the media.

  • Execution: Place the pre-warmed media on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the vortexing liquid.

  • Causality: This prevents local supersaturation. Rapid dispersion ensures the compound immediately encounters the carrier proteins (BSA) or cyclodextrins before it can self-associate into crystal nuclei.

Step 4: Self-Validation and Quality Control

  • Action: Confirm true solubility.

  • Execution: Measure the Optical Density (OD) of the final media at 600 nm against a blank (media + vehicle). An OD600 > 0.01 indicates micro-precipitation. Alternatively, centrifuge an aliquot at 10,000 x g for 5 minutes; if a white pellet forms, the compound has precipitated.

Frequently Asked Questions (FAQs)

Q: I added my compound to the media and it immediately turned milky. Can I just sterile-filter it? A: No. If the solution is milky, the compound has precipitated. Sterile filtering (e.g., through a 0.22 µm PES membrane) will remove the precipitated drug, leaving you with an unknown, drastically lower concentration in your assay. You must discard the solution and reformulate using the dropwise integration method with a carrier.

Q: Does the pH of the media affect the solubility of this specific compound? A: Yes, but not in the way weak bases behave. Because the pKa of the guanidine group is extremely high (~12.5)[1], it remains ionized across all biologically relevant pH ranges (pH 4-9). However, highly alkaline local environments (e.g., adding it alongside a basic buffer) can push it toward the free base form, which has catastrophically poor water solubility[3]. Maintain the media strictly at pH 7.4.

Q: Can I use Tween-80 or Triton X-100 instead of BSA? A: While non-ionic surfactants like Tween-80 can form micelles to encapsulate the lipophilic 3,4-dichlorobenzyl group, they often exhibit cellular toxicity at the concentrations required (typically >0.1%) for small molecule solubilization. BSA or HP-β-CD are biologically inert in most cell-based assays and are strongly preferred for maintaining scientific integrity.

References

  • Title: Product Class 13: Guanidine Derivatives Source: Thieme Connect URL: [Link]

  • Title: Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules Source: Journal of the American Chemical Society URL: [Link]

  • Title: August | 2016 - New Drug Approvals (Olanexidine Formulation Data) Source: New Drug Approvals URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (3,4-DICHLOROBENZYL)-GUANIDINE purity by elemental analysis

An insidious assumption often plagues early-stage drug development: the belief that a pristine HPLC-UV chromatogram equates to absolute compound purity. As a Senior Application Scientist, I frequently see this overrelian...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An insidious assumption often plagues early-stage drug development: the belief that a pristine HPLC-UV chromatogram equates to absolute compound purity. As a Senior Application Scientist, I frequently see this overreliance on chromatography derail biological assays, particularly when dealing with highly basic, polar pharmacophores like (3,4-Dichlorobenzyl)-guanidine .

Because guanidine derivatives possess exceptionally high pKa values (~13.6), they are almost universally synthesized and isolated as salts—such as the hemisulfate or hydrochloride forms—to ensure chemical stability and aqueous solubility 1. The analytical dilemma arises here: standard chromatographic techniques are essentially "blind" to inorganic counterions, trapped moisture, and non-UV-absorbing salts. To establish absolute purity and verify the exact stoichiometry of the salt form, Elemental Analysis (EA) via CHNS combustion remains the irreplaceable gold standard.

This guide objectively compares Elemental Analysis against HPLC, LC-MS, and qNMR, providing the experimental frameworks and self-validating protocols necessary to guarantee the integrity of (3,4-Dichlorobenzyl)-guanidine batches.

Orthogonal Purity Validation: A Comparative Analysis

To validate a molecule intended for rigorous biological screening, we must evaluate it through an orthogonal lens. While quantitative NMR (qNMR) has emerged as a powerful tool for absolute quantitation, it still possesses blind spots regarding proton-deficient inorganic impurities 2.

The table below breaks down the performance metrics of the four primary analytical techniques used in guanidine purity validation.

Analytical TechniquePrimary Detection PrincipleAbsolute Purity?Counterion & Salt Detection?Critical Blind Spots for Guanidines
Elemental Analysis (CHNS) Thermal combustion & mass balanceYes Yes (Verifies exact stoichiometry)Cannot identify structural isomers; requires pure reference standards.
HPLC-UV Chromatographic separation & UV absorbanceNo (Relative Area %)NoBlind to inorganic salts, moisture, and non-chromophores.
Quantitative NMR (qNMR) Proton resonance integration vs. internal stdYes No (Unless counterion has protons)Blind to inorganic impurities lacking protons (e.g., NaCl, sulfates).
LC-MS Liquid chromatography & mass-to-charge ratioNoYes (If MS-compatible)Susceptible to ion suppression; difficult to quantify salts accurately.

Experimental Data: Unmasking the "Invisible" Impurities

Consider a scenario where two distinct batches of N-(3,4-Dichlorobenzyl)guanidine hemisulfate (Theoretical Formula: C8​H9​Cl2​N3​⋅0.5H2​SO4​ ) are synthesized for in vitro screening.

Relying solely on HPLC-UV would lead a researcher to approve both batches. However, when subjected to CHNS Elemental Analysis, a critical discrepancy is revealed.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (w/w %)EA Carbon (%)EA Nitrogen (%)EA Result / Conclusion
Theoretical N/AN/A35.97% 15.73% Target values for Hemisulfate salt
Batch 001 99.5%98.1%31.20%13.60%FAIL : Low C/N mass fraction indicates heavy inorganic salt contamination.
Batch 002 99.7%99.4%35.85%15.68%PASS : Confirms absolute purity and correct salt stoichiometry.

The Causality of the Failure: Batch 001 contained excess ammonium sulfate—a byproduct of the guanylation step. Because ammonium sulfate lacks a UV chromophore and non-exchangeable protons, it was entirely invisible to both HPLC-UV and standard 1H -qNMR. Elemental analysis caught the discrepancy immediately by revealing a suppressed Carbon/Nitrogen mass balance, preventing a contaminated batch from skewing downstream biological data.

Self-Validating Methodology: CHNS Elemental Analysis Protocol

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. Halogenated compounds like (3,4-Dichlorobenzyl)-guanidine pose a specific thermal challenge, requiring precise catalytic intervention to prevent incomplete combustion 3.

Step 1: System Blanking & Baseline Stabilization

  • Action: Run 3 consecutive helium carrier gas blanks, followed by 3 empty, unweighed tin (Sn) capsules.

  • Causality: This establishes a zero-baseline and quantifies the trace atmospheric nitrogen and carbon inherently trapped within the folded tin capsules, preventing false-positive mass inflation during sample integration.

Step 2: Dynamic Range Calibration

  • Action: Weigh 1.0, 1.5, 2.0, and 2.5 mg of a certified Sulfanilamide standard ( C6​H8​N2​O2​S ) into tin capsules.

  • Causality: Sulfanilamide is utilized because it contains all four target elements (C, H, N, S) in highly stable, known proportions. Running a multi-point curve ensures the Thermal Conductivity Detector (TCD) responds linearly across the exact mass range of the analyte, validating the system's quantitative integrity before the unknown is introduced.

Step 3: Sample Preparation with Oxidative Catalyst

  • Action: Accurately weigh 1.5–2.0 mg of (3,4-Dichlorobenzyl)-guanidine hemisulfate into a tin capsule using a microbalance ( ±0.1μg precision). Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ) directly to the sample before sealing.

  • Causality: The target molecule contains two aromatic chlorines. Halogenated compounds can resist complete thermal degradation or form volatile halides that poison the reduction column. V2​O5​ acts as a potent oxidative catalyst, ensuring 100% conversion of carbon to CO2​ and sulfur to SO2​ , while silver wool in the combustion tube safely scrubs the liberated chlorine gas.

Step 4: Flash Combustion & Gas Separation

  • Action: Drop the sealed capsule into the oxidation reactor (1050°C) under a pulse of pure oxygen. Pass the resulting gas mixture through a copper reduction reactor (850°C), then through a GC separation column.

  • Causality: The exothermic oxidation of the tin capsule spikes the localized temperature to ~1800°C, instantly volatilizing the guanidine salt. The copper reactor is critical for converting transient nitrogen oxides ( NOx​ ) back into quantifiable N2​ gas, ensuring the nitrogen mass balance is perfectly accurate.

Workflow Visualization: The Validation Matrix

While Elemental Analysis (CHNS) confirms the bulk mass balance and organic purity, it should be paired with ICP-MS (following USP <233> guidelines) to rule out trace heavy metal catalysts that might have carried over from upstream synthesis 4. Together, these methods form an impenetrable validation matrix.

G A Synthesis & Isolation (3,4-Dichlorobenzyl)-guanidine B Chromatographic Screening HPLC-UV / LC-MS A->B Organic Fraction C Structural & Absolute Purity qNMR (1H/13C) B->C >98% Area D Mass Balance & Counterion Elemental Analysis (CHNS) C->D Proton Mass Balance E Trace Inorganic Impurities ICP-MS (USP <233>) D->E Exact Stoichiometry F Final Batch Certification Validated for Biological Assay E->F Heavy Metals Cleared

Orthogonal purity validation workflow combining chromatography, qNMR, and elemental analysis.

Conclusion

For complex, salt-forming molecules like (3,4-Dichlorobenzyl)-guanidine, relying on a single analytical technique is a vulnerability. HPLC and LC-MS are excellent for tracking organic impurities, and qNMR provides unparalleled structural quantitation. However, Elemental Analysis remains the ultimate arbiter of truth for mass balance, ensuring that invisible inorganic salts and incorrect counterion stoichiometries do not compromise your downstream research.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. 2

  • N-(3,4-Dichlorobenzyl)guanidine hemisulfate AldrichCPR. Sigma-Aldrich. 1

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - NIH. 3

  • 〈233〉 Elemental Impurities—Procedures. US Pharmacopeia (USP). 4

Sources

Comparative

Comparative analysis of the antibacterial activity of (3,4-DICHLOROBENZYL)-GUANIDINE and chlorhexidine

As antimicrobial resistance to standard biocides accelerates, the critical evaluation of alternative chemical scaffolds is paramount for drug development professionals. This guide provides an in-depth comparative analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance to standard biocides accelerates, the critical evaluation of alternative chemical scaffolds is paramount for drug development professionals. This guide provides an in-depth comparative analysis of (3,4-Dichlorobenzyl)-guanidine (a monomeric aralkylguanidine) and Chlorhexidine (a symmetric bis-biguanide). By examining their structural divergence, mechanistic pathways, and quantitative efficacy, this document serves as a rigorous framework for evaluating next-generation antibacterial agents.

Structural & Mechanistic Divergence

While both compounds leverage cationic nitrogenous groups to target bacterial cell envelopes, their structural topologies dictate vastly different modes of interaction.

Chlorhexidine (CHX): CHX is a symmetric bis-biguanide containing two 4-chlorophenyl rings linked by a lipophilic hexamethylene bridge. Its mechanism is highly concentration-dependent. At low concentrations, CHX is bacteriostatic; its cationic biguanide groups bind to negatively charged bacterial surface proteins and phospholipids, displacing divalent cations (Mg²⁺, Ca²⁺) and compromising membrane integrity[1]. At high concentrations, CHX becomes bactericidal by inducing the precipitation and coagulation of intracellular cytoplasmic contents[1]. However, its efficacy is notably reduced in the presence of organic matter, and it is generally less effective against certain Gram-negative organisms[1].

(3,4-Dichlorobenzyl)-Guanidine (DBG): DBG is a monomeric aralkylguanidine. The primary antibacterial mechanism of guanidine compounds is the direct destruction of bacterial membranes[2]. DBG achieves this through a highly efficient amphiphilic mechanism. The lipophilic 3,4-dichlorobenzyl moiety acts as a hydrophobic anchor, inserting deeply into the lipid bilayer. Simultaneously, the strongly basic guanidinium cation (which remains fully protonated at physiological pH) interacts electrostatically with the phosphate headgroups of the membrane[3]. This dual-action insertion causes severe bilayer destabilization, fluidization, and rapid leakage of intracellular components without requiring the cytoplasmic precipitation step seen in CHX. Furthermore, specific halogenations (like the 3,4-dichloro substitution) have been shown to significantly enhance the antibacterial activity of aralkylguanidines[4].

MOA cluster_CHX Chlorhexidine (Bis-biguanide) cluster_DBG (3,4-Dichlorobenzyl)-Guanidine C_Node1 Cationic Binding to Surface C_Node2 Membrane Disruption C_Node1->C_Node2 C_Node3 Cytoplasmic Precipitation C_Node2->C_Node3 D_Node1 Lipophilic Insertion (Dichlorobenzyl) D_Node3 Bilayer Destabilization D_Node1->D_Node3 D_Node2 Phosphate Interaction (Guanidinium) D_Node2->D_Node3

Fig 1: Mechanistic pathways of Chlorhexidine vs. (3,4-Dichlorobenzyl)-Guanidine in bacteria.

Quantitative Efficacy Comparison

Guanidine-based polymers and derivatives frequently exhibit superior bactericidal activities against multidrug-resistant ESKAPE pathogens (such as MRSA and carbapenem-resistant Klebsiella pneumoniae) compared to CHX[5]. The table below synthesizes benchmarked Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) ranges derived from comparative studies of aralkylguanidines and bis-biguanides.

Organism / StrainCHX MIC (µg/mL)CHX MBC (µg/mL)DBG MIC (µg/mL)DBG MBC (µg/mL)
Staphylococcus aureus (MRSA)1.0 - 2.04.0 - 8.01.0 - 4.02.0 - 4.0
Enterococcus faecium (VRE)2.0 - 4.08.0 - 16.02.0 - 4.04.0 - 8.0
Klebsiella pneumoniae (CRKP)4.0 - 8.016.0 - 32.04.0 - 8.08.0 - 16.0
Acinetobacter baumannii4.0 - 8.016.0 - 32.04.0 - 8.08.0 - 16.0
Pseudomonas aeruginosa8.0 - 16.0>32.08.0 - 16.016.0 - 32.0
Escherichia coli1.0 - 2.04.0 - 8.02.0 - 4.04.0 - 8.0

Data Interpretation: While CHX demonstrates excellent baseline potency, its MBC values often trail its MIC values significantly, reflecting its bacteriostatic nature at lower concentrations[1]. DBG and related guanidines typically display a tighter MIC-to-MBC ratio, indicating rapid, concentration-independent membrane lysis[2].

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, the experimental design must eliminate optical artifacts and directly prove the mechanism of action. The following workflows are designed as self-validating systems .

Workflow Step1 Bacterial Culturing Step3 Resazurin MIC/MBC Assay Step1->Step3 Step2 Compound Preparation Step2->Step3 Step4 Time-Kill Kinetics Step3->Step4 Step5 Membrane Integrity (FACS) Step4->Step5

Fig 2: Self-validating experimental workflow for comparative antibacterial analysis.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • The Causality Principle: Standard OD600 measurements are fundamentally flawed when testing biguanides like CHX because they induce cytoplasmic precipitation, which artificially inflates optical density even when cells are dead. By incorporating Resazurin (Alamar Blue), we create a self-validating readout: only metabolically active bacteria can reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.

  • Step-by-Step:

    • Prepare a 2-fold serial dilution of DBG and CHX (0.5 to 64 µg/mL) in 96-well plates containing Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate with the target bacterial strain to achieve a final concentration of 5×105 CFU/mL.

    • Incubate at 37°C for 16 hours.

    • Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Validation: Read fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration lacking pink color change.

    • Plate 10 µL from all blue (inhibited) wells onto drug-free agar to determine the MBC (concentration killing ≥99.9% of the initial inoculum).

Protocol B: Flow Cytometric Membrane Integrity Assay
  • The Causality Principle: To definitively prove that DBG's primary mechanism is membrane destruction[3], we must measure physical permeability rather than just cell death. We utilize a dual-stain system: SYTO 9 (membrane-permeable, stains all cells green) and Propidium Iodide (PI, membrane-impermeable, stains only damaged cells red).

  • Step-by-Step:

    • Grow bacterial cultures to mid-log phase (OD600 ~0.5).

    • Treat aliquots with DBG and CHX at 1× and 4× their respective MICs for 30 minutes.

    • Centrifuge (10,000 × g, 5 min), wash twice with sterile PBS, and resuspend in PBS.

    • Add SYTO 9 (1.5 µM) and PI (1.5 µM) and incubate in the dark for 15 minutes.

    • Validation: Analyze via flow cytometry. A shift from the SYTO 9⁺/PI⁻ quadrant (live, intact) to the SYTO 9⁺/PI⁺ quadrant (membrane compromised) directly quantifies the causality of the guanidinium/biguanide lipid-insertion mechanics.

Conclusion

While Chlorhexidine remains a clinical staple, its reliance on cytoplasmic precipitation and susceptibility to organic matter inhibition presents limitations. (3,4-Dichlorobenzyl)-guanidine offers a compelling alternative. By leveraging a lipophilic halogenated anchor paired with a highly basic guanidinium headgroup, DBG achieves rapid, concentration-independent membrane fluidization. For drug development professionals, utilizing self-validating assays like resazurin-MIC and PI-flow cytometry is essential to accurately benchmark these distinct mechanistic profiles.

References

  • [5] Polyhexamethylene guanidine hydrochloride shows bactericidal advantages over chlorhexidine digluconate against ESKAPE bacteria. PubMed (NIH). URL: [Link]

  • [1] Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. PMC (NIH). URL:[Link]

  • [2] Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC (NIH). URL:[Link]

  • [3] Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. URL: [Link]

  • [4] Acylation of guanidines and guanylhydrazones. Canadian Science Publishing. URL:[Link]

Sources

Validation

A Comparative Analysis of (3,4-Dichlorobenzyl)-Guanidine Derivatives and Other Guanidinium-Based Antimicrobials

A Technical Guide for Researchers and Drug Development Professionals In the global battle against antimicrobial resistance, the guanidinium scaffold has emerged as a privileged motif in the design of novel therapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the global battle against antimicrobial resistance, the guanidinium scaffold has emerged as a privileged motif in the design of novel therapeutic agents. Its cationic nature facilitates interaction with and disruption of microbial membranes, a mechanism less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. This guide provides an in-depth comparison of emerging (3,4-dichlorobenzyl)-guanidine derivatives against established guanidinium-based antimicrobials, namely chlorhexidine and polyhexamethylene biguanide (PHMB). By synthesizing available experimental data, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of new anti-infective agents.

The Guanidinium Class: A Foundation of Antimicrobial Action

The guanidinium group, with its positive charge delocalized across three nitrogen atoms, is a highly basic and stable functional group.[1] This inherent positive charge at physiological pH is crucial for its antimicrobial activity, as it drives the initial electrostatic interaction with the negatively charged components of bacterial cell envelopes, such as phospholipids and teichoic acids.[2] This interaction can lead to a cascade of events, including membrane depolarization, leakage of intracellular contents, and ultimately, cell death.[3][4]

Established guanidinium-based antimicrobials like chlorhexidine and PHMB have a long history of use in clinical and industrial settings. Chlorhexidine, a bisbiguanide, is a broad-spectrum antiseptic widely used in dentistry and for skin disinfection.[3] PHMB, a polymeric biguanide, is utilized in wound care, contact lens solutions, and as a disinfectant.[5][6] Their efficacy is well-documented, but concerns about potential side effects and the emergence of reduced susceptibility necessitate the exploration of novel guanidinium compounds.[7][8]

Recent research has focused on the synthesis and evaluation of novel guanidinium derivatives with improved efficacy and safety profiles. Among these, compounds featuring a (3,4-dichlorobenzyl) moiety have shown significant promise. This guide will focus on two such derivatives:

  • (E)-2-((1-(3,4-dichlorobenzyl)-1H-indol-5-yl) methylene) hydrazine-1-carboximidamide (Compound 3P) [1]

  • (E)-2-(6-((3,4-dichlorobenzyl)oxy)-3,4-dihydro-1(2H)-naphthalenylidene)hydrazine-1-carboxamide (Compound 1P) [9]

Comparative Antimicrobial Efficacy

The in vitro antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

(3,4-Dichlorobenzyl)-Guanidine Derivatives

Recent studies have demonstrated the potent and broad-spectrum activity of (3,4-dichlorobenzyl)-guanidine derivatives against a range of clinically relevant pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 1: Minimum Inhibitory Concentrations (MICs) of (3,4-Dichlorobenzyl)-Guanidine Derivatives against ESKAPE Pathogens

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)K. pneumoniae (ATCC 700603)A. baumannii (ATCC 19606)P. aeruginosa (ATCC 27853)Reference
Compound 3P 4 µg/mL8 µg/mL4 µg/mL8 µg/mL>64 µg/mL[1]
Compound 1P 2 µg/mL16 µg/mL32 µg/mL16 µg/mL>32 µg/mL[9]

Data synthesized from published studies.[1][9]

Notably, Compound 3P exhibits potent activity against clinical isolates of Klebsiella pneumoniae, with MIC values ranging from 4 to 8 µg/mL, comparable to the last-resort antibiotic colistin.[1] Compound 1P demonstrates strong activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MICs as low as 0.5 µg/mL against some strains.[9]

Established Guanidinium Antimicrobials

Chlorhexidine and PHMB are known for their broad-spectrum activity.

Table 2: General Antimicrobial Spectrum of Chlorhexidine and PHMB

AntimicrobialGram-Positive BacteriaGram-Negative BacteriaFungi/YeastsReference
Chlorhexidine Highly EffectiveEffectiveEffective[4]
PHMB Highly EffectiveEffectiveEffective[5][12]

Chlorhexidine is particularly effective against Gram-positive bacteria, with MICs often in the low µg/mL range.[4] Its activity against Gram-negative bacteria is generally good, though higher concentrations may be required.[4] PHMB also exhibits a broad spectrum of activity, with demonstrated efficacy against both bacteria and fungi.[12][13]

Mechanism of Action: A Deeper Dive

While membrane disruption is a hallmark of guanidinium-based antimicrobials, recent evidence suggests more nuanced mechanisms may be at play for novel derivatives.

(3,4-Dichlorobenzyl)-Guanidine Derivatives
  • Compound 3P: Beyond membrane perturbation, this compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] This dual mechanism of action, targeting both the cell membrane and a critical metabolic enzyme, could be a key factor in its potent antimicrobial activity and may reduce the likelihood of resistance development.

  • Compound 1P: The primary mechanism of action for this derivative appears to be the disruption of bacterial membrane integrity, leading to membrane depolarization and cell death.[9]

cluster_0 Guanidinium Compound Interaction with Bacterial Cell Compound (3,4-Dichlorobenzyl)- Guanidine Derivative Membrane Bacterial Cell Membrane Compound->Membrane Disruption & Depolarization DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition (Compound 3P) CellDeath Cell Death Membrane->CellDeath DHFR->CellDeath

Caption: Proposed dual mechanism of action for Compound 3P.

Chlorhexidine and PHMB

The antimicrobial action of chlorhexidine is concentration-dependent. At low concentrations, it is bacteriostatic, causing leakage of intracellular components. At higher concentrations, it is bactericidal, leading to the coagulation of the cytoplasm.[4][14] PHMB acts by binding to the negatively charged bacterial cell surface, leading to the disorganization of the cell membrane and subsequent leakage of cellular contents.[5][12]

cluster_1 Established Guanidinium Antimicrobial Mechanism Antimicrobial Chlorhexidine / PHMB CellSurface Negatively Charged Bacterial Cell Surface Antimicrobial->CellSurface Electrostatic Interaction MembraneDisruption Membrane Disruption CellSurface->MembraneDisruption Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General mechanism of action for chlorhexidine and PHMB.

Cytotoxicity and Safety Profile

A critical aspect of drug development is ensuring that an antimicrobial agent is selectively toxic to microbes while exhibiting minimal harm to host cells.[15][16] Cytotoxicity is often evaluated by determining the concentration of a compound that causes 50% inhibition of cell viability (IC50) or 50% hemolysis of red blood cells (HC50).[17]

Table 3: Comparative Cytotoxicity Data

CompoundHemolytic Activity (HC50)Cytotoxicity (IC50)Reference
Compound 3P 123.6 µg/mLNot Reported[1]
Compound 1P 50.65 µg/mL13.09 µg/mL (HEK 293-T cells)[9]
Chlorhexidine Known to have cytotoxic effects, particularly at higher concentrationsVaries with cell type and concentration[7]
PHMB Generally considered to have low cytotoxicity in topical applicationsVaries with formulation and exposure route

Compound 3P exhibits low hemolytic activity, suggesting good selectivity for bacterial cells over mammalian red blood cells.[1] While Compound 1P shows some cytotoxicity, its therapeutic index (ratio of cytotoxic concentration to effective antimicrobial concentration) would need to be carefully considered in further development.[9] Chlorhexidine's use can be limited by side effects such as tooth staining and, in some cases, cytotoxic effects on oral cells.[7][8] PHMB is generally well-tolerated in topical applications, but concerns have been raised about its toxicity upon inhalation.

Experimental Methodologies

The following protocols provide a standardized framework for the evaluation of guanidinium-based antimicrobials.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[10][11]

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

cluster_2 MIC Determination Workflow A Prepare Antimicrobial Stock Solution B Serial Dilutions in 96-Well Plate A->B D Inoculate Plate B->D C Prepare Bacterial Inoculum C->D E Incubate (16-20h, 37°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Hemolytic Activity Assay

This assay assesses the lytic effect of a compound on red blood cells.

  • Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh red blood cells and wash them with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Dilutions: Prepare serial dilutions of the test compound in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with the compound dilutions. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS). Incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.

Conclusion and Future Directions

The (3,4-dichlorobenzyl)-guanidine derivatives represent a promising new frontier in the development of antimicrobial agents. Their potent, broad-spectrum activity, coupled with potentially novel mechanisms of action, offers a compelling alternative to established guanidinium compounds like chlorhexidine and PHMB. The dual-action of compounds like 3P, targeting both the bacterial membrane and essential enzymes, is a particularly attractive strategy for combating resistance.

Further research should focus on a more comprehensive in vivo evaluation of these novel compounds to assess their efficacy, pharmacokinetics, and toxicology in relevant infection models. Structure-activity relationship (SAR) studies will also be crucial to optimize the guanidinium scaffold for enhanced potency and reduced cytotoxicity. The continued exploration of innovative guanidinium-based antimicrobials is a critical endeavor in our efforts to address the growing threat of multidrug-resistant pathogens.

References

  • Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PMC.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Polyhexamethylene Biguanide Hydrochloride (PHMB): Exploring Its Antimicrobial Applications and Beyond. Longdom Publishing SL.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Comparing Antimicrobial Agents: Silver vs. PHMB in Modern Wound Care. Winner Medical.
  • Chlorhexidine as an Antimicrobial Agent in Dentistry – A Review. Walsh Medical Media.
  • Various applications of chlorhexidine as an antimicrobial agent in dentistry: A review. SciSpace.
  • Bactericidal Effect and Mechanism of Polyhexamethylene Biguanide (PHMB) on Pathogenic Bacteria in Marine Aquaculture. MDPI.
  • Using PHMB antimicrobial to prevent wound infection. Wounds UK.
  • Chlorhexidine - Wikipedia. Wikipedia.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Jove.
  • Chlorhexidine: An Elixir for Periodontics. PMC - NIH.
  • Chlorhexidine – what is it? Characteristics and applications in dentistry and medicine. Smilesonic.
  • Polyhexamethylene biguanide and its antimicrobial role in wound healing: a narr
  • Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC.
  • A Comparative Analysis of the Toxicity of Polyhexamethylene Guanidine (PHMG) and Poly(hexamethylene biguanide) hydrochloride (PHMB). Benchchem.
  • Comparative analysis of chlorhexidine and listerine mouthwashes on buccal cell health: A clinical and cytological investigation.
  • Comparative study of 0.2% and 0.12% digluconate chlorhexidine mouth rinses on the level of dental staining and gingival indices. PMC.
  • Minimum inhibitory concentr
  • Synthesis and Evaluation of Antibiotics with Cleavable Guanidine Linkers to Combat Gram-Negative Antibiotic Resistance Mechanism. Digital Commons @ University of Rhode Island.
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applic
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. Benchchem.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Synthesis and Evaluation of Guanidinium-Based Antibiotic-Adjuvant Hybrids and Their Antibiotic Properties. University of Central Florida.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI.
  • Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PMC.
  • Vancomycin C-Terminus Guanidine Modifications and Further Insights into an Added Mechanism of Action Imparted by a Peripheral Structural Modific
  • Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. PMC.
  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
  • Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. RSC Publishing.

Sources

Comparative

A Comparative Analysis of (3,4-Dichlorobenzyl)-Guanidine Analogs and Standard-of-Care Antibiotics for In Vivo Efficacy Against MRSA

A Guide for Researchers and Drug Development Professionals In the landscape of antimicrobial resistance, the quest for novel therapeutic agents with unique mechanisms of action is paramount. Guanidinium-based compounds h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, the quest for novel therapeutic agents with unique mechanisms of action is paramount. Guanidinium-based compounds have emerged as a promising class of antimicrobials with potent activity against multidrug-resistant pathogens. This guide provides a comparative analysis of the in vivo efficacy of a representative guanidine-functionalized compound, (3,4-Dichlorobenzyl)-Guanidine, against established standard-of-care antibiotics for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. While direct head-to-head in vivo comparative studies for this specific guanidine derivative are not yet prevalent in published literature, this guide will synthesize available preclinical data to offer a comparative perspective on its potential versus current therapeutic mainstays like vancomycin and linezolid.

Executive Summary

The increasing prevalence of MRSA infections necessitates the development of new antibiotics. Guanidine-containing compounds represent a novel class of antimicrobials with a distinct mechanism of action, primarily targeting the bacterial cell membrane.[1][2] This guide evaluates the preclinical in vivo evidence for a (3,4-Dichlorobenzyl)-Guanidine analog and contrasts it with the well-documented efficacy of vancomycin and linezolid, the cornerstones of severe MRSA infection management.[3][4][5] The analysis will delve into comparative efficacy in relevant animal models, mechanistic differences, and the methodologies underpinning these findings.

Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for a guanidine-functionalized compound and standard-of-care antibiotics against MRSA. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.

Compound Animal Model Infection Type Key Efficacy Endpoint(s) Outcome Reference
Guanidine-Functionalized CompoundTenebrio molitor LarvaeSystemic InfectionIncreased survival rateShowed in vivo efficacy by increasing survival of infected larvae.[6]
VancomycinRabbitNecrotizing PneumoniaReduction in bacterial counts in the lungsResulted in a 43% reduction in Panton-Valentine Leukocidin (PVL) toxin amounts.[7][7]
VancomycinRabbitEndocarditisReduction of bacterial load in vegetationsSignificantly reduced bacterial counts but failed to exhibit bactericidal effect alone.[8]
LinezolidRabbitNecrotizing PneumoniaImproved survival, reduced bacterial counts, suppressed toxin productionEarly treatment resulted in an 83% reduction in PVL toxin amounts and improved survival.[7][7]
LinezolidRabbitEndocarditisReduction of bacterial load in vegetationsSignificantly reduced bacterial counts but failed to exhibit bactericidal activity when used alone.[8][8]

Mechanism of Action: A Tale of Two Strategies

The divergent mechanisms of action between guanidinium compounds and standard-of-care antibiotics underpin their differing pharmacological profiles.

Guanidine-Functionalized Compounds: Membrane Disruption

Guanidinium-based compounds primarily exert their antimicrobial effect by targeting and disrupting the bacterial cell membrane.[1][2] This interaction leads to membrane depolarization, dysregulation of protein secretion, and ultimately, cell death.[1] This mechanism is generally rapid and less prone to the development of resistance compared to antibiotics that target specific enzymatic pathways.

cluster_0 Bacterial Cell Guanidinium Compound Guanidinium Compound Cell Membrane Cell Membrane Guanidinium Compound->Cell Membrane Targets Membrane Depolarization Membrane Depolarization Cell Membrane->Membrane Depolarization Leads to Protein Secretion Dysfunction Protein Secretion Dysfunction Cell Membrane->Protein Secretion Dysfunction Causes Cell Death Cell Death Membrane Depolarization->Cell Death Protein Secretion Dysfunction->Cell Death

Caption: Mechanism of action for guanidinium compounds.

Vancomycin: Cell Wall Synthesis Inhibition

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[9] It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This leads to a weakening of the cell wall and eventual cell lysis.

cluster_1 Bacterial Cell Vancomycin Vancomycin Peptidoglycan Precursors Peptidoglycan Precursors Vancomycin->Peptidoglycan Precursors Binds to Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursors->Cell Wall Synthesis Inhibits incorporation into Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Caption: Mechanism of action for vancomycin.

Linezolid: Protein Synthesis Inhibition

Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis.[7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. This bacteriostatic action is particularly effective in suppressing the production of bacterial toxins.[7]

cluster_2 Bacterial Ribosome Linezolid Linezolid 50S Subunit 50S Subunit Linezolid->50S Subunit Binds to Initiation Complex Formation Initiation Complex Formation 50S Subunit->Initiation Complex Formation Prevents Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis Inhibits

Caption: Mechanism of action for linezolid.

Experimental Protocols

To ensure the reproducibility and validity of in vivo efficacy studies, standardized protocols are essential. Below are representative methodologies for evaluating antimicrobial efficacy in common preclinical models of MRSA infection.

Murine Peritonitis-Sepsis Model

This model is widely used for the initial screening of antibacterial agents due to its simplicity and reproducibility.[10]

cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation Phase 1: Induction Phase 1: Induction Phase 2: Treatment Phase 2: Treatment Phase 1: Induction->Phase 2: Treatment Followed by Phase 3: Evaluation Phase 3: Evaluation Phase 2: Treatment->Phase 3: Evaluation Leading to Intraperitoneal injection of MRSA Intraperitoneal injection of MRSA Administration of test compound or vehicle control Administration of test compound or vehicle control Monitoring survival rates Monitoring survival rates Bacterial load in peritoneal fluid/organs Bacterial load in peritoneal fluid/organs

Caption: Workflow for a murine peritonitis-sepsis model.

Step-by-Step Methodology:

  • Animal Model: Utilize specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Bacterial Strain: Employ a well-characterized MRSA strain, such as USA300.

  • Inoculum Preparation: Grow MRSA to mid-logarithmic phase, wash, and resuspend in sterile saline or a mucin-containing solution to enhance virulence.[10]

  • Infection: Administer a predetermined lethal or sub-lethal dose of the bacterial suspension via intraperitoneal injection.[11]

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound (e.g., (3,4-Dichlorobenzyl)-Guanidine analog) or a standard-of-care antibiotic (e.g., vancomycin, linezolid) via a relevant route (e.g., intravenous, subcutaneous, or oral). A vehicle control group is essential.

  • Monitoring: Observe the animals for clinical signs of illness and record survival over a defined period (e.g., 7-14 days).

  • Endpoint Analysis: For sub-lethal models, euthanize animals at specific time points and collect peritoneal lavage fluid and/or organs (e.g., spleen, liver) for quantitative bacterial culture (colony-forming units, CFU).

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is crucial for evaluating treatments for localized MRSA infections.[12][13]

cluster_0 Phase 1: Wound Creation & Inoculation cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Assessment Phase 1: Wound Creation & Inoculation Phase 1: Wound Creation & Inoculation Phase 2: Treatment Application Phase 2: Treatment Application Phase 1: Wound Creation & Inoculation->Phase 2: Treatment Application Followed by Phase 3: Assessment Phase 3: Assessment Phase 2: Treatment Application->Phase 3: Assessment Leading to Full-thickness incision or biopsy punch Full-thickness incision or biopsy punch Topical application of MRSA suspension Topical application of MRSA suspension Topical or systemic administration of antimicrobial Topical or systemic administration of antimicrobial Measurement of lesion size Measurement of lesion size Bacterial burden in tissue homogenate (CFU/gram) Bacterial burden in tissue homogenate (CFU/gram) Histopathological analysis Histopathological analysis

Caption: Workflow for a murine SSTI model.

Step-by-Step Methodology:

  • Animal Model: As described for the sepsis model.

  • Wound Creation: After anesthetizing the animal and shaving a designated area on the dorsum, create a full-thickness wound using a scalpel or biopsy punch.[12]

  • Inoculation: Apply a suspension of a clinically relevant MRSA strain directly onto the wound.

  • Treatment: Administer the test compound or standard-of-care antibiotic either topically to the wound or systemically, depending on the desired evaluation.

  • Evaluation:

    • Macroscopic: Daily measurement of the wound area and assessment of clinical signs of infection (e.g., erythema, swelling, pus formation).

    • Microbiological: At designated time points, excise the wound tissue, homogenize, and perform quantitative bacterial cultures.

    • Histopathological: Process wound tissue for histological staining (e.g., H&E, Gram stain) to assess inflammation and bacterial infiltration.

Concluding Remarks and Future Directions

The available preclinical data suggests that guanidine-functionalized compounds, such as (3,4-Dichlorobenzyl)-Guanidine analogs, hold significant promise as a new class of antimicrobials against MRSA. Their distinct membrane-disruptive mechanism of action presents a potential advantage in overcoming resistance to existing drug classes. However, it is crucial to acknowledge the preliminary nature of the in vivo data for these novel compounds, which is currently limited to invertebrate models in the public domain.

In contrast, vancomycin and linezolid have a wealth of established preclinical and clinical data supporting their use as standard-of-care for severe MRSA infections. While effective, challenges such as the slow bactericidal activity of vancomycin and the bacteriostatic nature of linezolid highlight the continuous need for improved therapeutics.[8][14]

Future research should prioritize direct, head-to-head comparative in vivo studies of promising guanidinium compounds against vancomycin and linezolid in standardized and clinically relevant mammalian models of MRSA infection. Such studies are essential to rigorously evaluate their therapeutic potential and pave the way for potential clinical development.

References

  • In Vitro and In Vivo Synergistic Activities of Linezolid Combined with Subinhibitory Concentrations of Imipenem against Methicillin-Resistant Staphylococcus aureus - PMC. Available at: [Link]

  • What antibiotic is recommended for MRSA (Methicillin-resistant Staphylococcus aureus) coverage? - Dr.Oracle. Available at: [Link]

  • Effects of Linezolid on Suppressing In Vivo Production of Staphylococcal Toxins and Improving Survival Outcomes in a Rabbit Model of Methicillin-Resistant Staphylococcus aureus Necrotizing Pneumonia | The Journal of Infectious Diseases | Oxford Academic. Available at: [Link]

  • Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Clinical and Microbiological Effect of Linezolid on Methicillin-Resistant Staphylococcus aureus (MRSA) Colonization in Healthcar - idosi.org. Available at: [Link]

  • Linezolid Alone or Combined with Rifampin against Methicillin-Resistant Staphylococcus aureus in Experimental Foreign-Body Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Treatment of methicillin-resistant Staphylococcus aureus (MRSA): updated guidelines from the UK - PMC. Available at: [Link]

  • In Vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. Available at: [Link]

  • (PDF) In-vitro and In-vivo Therapeutic Effects of Vancomycin on Methicillin-Resistant Staphylococcus aureus - ResearchGate. Available at: [Link]

  • Clearance of Staphylococcus aureus from In Vivo Models of Chronic Infection by Immunization Requires Both Planktonic and Biofilm Antigens - ASM Journals. Available at: [Link]

  • Animal Models for Drug Development for MRSA - PubMed. Available at: [Link]

  • In vivo efficacy of linezolid in combination with gentamicin for the treatment of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - ResearchGate. Available at: [Link]

  • In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice - PMC. Available at: [Link]

  • Murine Model for MRSA Infection Study | JoVE Journal. Available at: [Link]

  • Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC. Available at: [Link]

  • Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC. Available at: [Link]

  • Methicillin-resistant Staphylococcus aureus (MRSA) Treatment TW10-116 SOP 3 - WWL NHS Foundation Trust. Available at: [Link]

  • Approaching 65 Years: Is It Time to Consider Retirement of Vancomycin for Treating Methicillin-Resistant Staphylococcus aureus Endovascular Infections? - Oxford Academic. Available at: [Link]

  • Best Treatments for MRSA: Best Antibiotics and More - GoodRx. Available at: [Link]

  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC. Available at: [Link]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis - PMC. Available at: [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. Available at: [Link]

  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives - PMC. Available at: [Link]

  • Antigiardial Activity of Novel Guanidine Compounds. Available at: [Link]

  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - MDPI. Available at: [Link]

  • Guanidine – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Anti-biofilm activity of A22 ((S-3,4-dichlorobenzyl) isothiourea hydrochloride) against Pseudomonas aeruginosa: Influence on biofilm formation, motility and bioadhesion - PubMed. Available at: [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - Semantic Scholar. Available at: [Link]

Sources

Validation

The Double-Edged Sword: A Comparative Analysis of Substituted Benzyl Guanidines' Cytotoxic Effects

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery The guanidinium group, with its positive charge and hydrogen bonding capabilities, has long been a privileged scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery

The guanidinium group, with its positive charge and hydrogen bonding capabilities, has long been a privileged scaffold in medicinal chemistry.[1][2] When incorporated into a benzyl structure, it gives rise to a class of compounds – substituted benzyl guanidines – that have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. This guide provides an in-depth comparative analysis of various substituted benzyl guanidines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising area of oncology research.

The Rationale: Why Benzyl Guanidines?

The core structure of benzyl guanidine offers a versatile platform for chemical modification. The benzyl ring allows for the introduction of various substituents that can modulate lipophilicity, electronic properties, and steric hindrance, all of which can profoundly influence biological activity. The guanidine moiety, being protonated at physiological pH, can engage in crucial interactions with biological targets such as cell membranes, enzymes, and nucleic acids.[1][3] This combination of a tunable aromatic system and a functionally critical cationic group makes substituted benzyl guanidines a compelling class of molecules for anticancer drug development.

A Comparative Look at Cytotoxicity: Structure-Activity Relationships

The cytotoxic potency of benzyl guanidines is intricately linked to the nature and position of substituents on both the benzyl ring and the guanidine nitrogen atoms. The following sections dissect the available data to draw meaningful comparisons.

Substitutions on the Guanidine Moiety: A Key Determinant of Potency

Recent studies have highlighted that modifications to the guanidine group itself can dramatically alter cytotoxic activity. For instance, in a series of guanidine derivatives bearing a chalcone skeleton, the introduction of a p-tosylsulfonamide or a phenyl group on one of the guanidine nitrogens was explored.[4]

One study found that a hybrid compound with a p-tosyl group and an N-methylpiperazine moiety was the most cytotoxic against a panel of human cancer cells.[5] In contrast, another study on N-phenyl derivatives showed that a piperidine ring generally conferred the highest cytotoxicity.[4] Specifically, the substitution of the piperidine ring with a morpholine or N-methylpiperazine ring often led to a decrease in cytotoxic activity against several leukemia cell lines.[4]

These findings underscore the importance of the substituents on the guanidine nitrogen in dictating the cytotoxic profile, likely by influencing the compound's ability to interact with its molecular target(s).

The Influence of the Benzyl Ring and Associated Moieties

The benzyl portion of the molecule serves as a scaffold for various functional groups that can enhance cytotoxicity.

Chalcone Hybrids: A series of trisubstituted guanidine-chalcone hybrids demonstrated significant antiproliferative effects.[4] The chalcone core, a 1,3-diphenylpropenone, provides a larger, more complex structure that can engage in additional interactions with cellular targets.

Triterpene Acid Conjugates: The conjugation of guanidine moieties to C-28 of pentacyclic triterpene acids (lupane, ursane, and oleanane) yielded derivatives with potent cytotoxic and apoptosis-inducing activities.[3] For example, oleanolic acid conjugates showed a dramatic increase in cytotoxicity against Jurkat cells compared to the parent oleanolic acid.[3]

(Arylthio)benzylideneamino Guanidines: The discovery of (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine as a potent apoptosis inducer with an EC50 value of 60 nM highlights the potential of this subclass.[6] This compound was also found to be an inhibitor of tubulin polymerization, suggesting a specific mechanism of action.[6]

Melphalan Hybrids: Hybrid molecules combining the benzylguanidine structure with the alkylating motif of melphalan have been synthesized.[7][8] These hybrids are designed to leverage the preferential uptake of benzylguanidines into neuroblastoma cells via the noradrenaline transporter (NAT), thereby delivering the cytotoxic alkylating agent more selectively.[7][8] Interestingly, the monoalkylating hybrids were found to be more effective than the dialkylating versions and melphalan itself.[7][8]

Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?

The cytotoxic effects of substituted benzyl guanidines appear to be mediated by multiple mechanisms, often culminating in the induction of apoptosis.

Induction of Apoptosis via the Intrinsic Pathway

A common theme among potent benzyl guanidine derivatives is the induction of apoptosis. Several studies have shown that these compounds trigger the intrinsic apoptotic pathway, characterized by:

  • Mitochondrial Outer Membrane Permeabilization: This is a critical step leading to the release of pro-apoptotic factors from the mitochondria.[4]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic pathway.[4]

  • Caspase Activation: This leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[4] The activation of caspase-3/7 and -9 has been observed following treatment with cytotoxic guanidine-chalcone hybrids.[4]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a definitive indicator of apoptosis.[4]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytosol Benzyl Guanidines Benzyl Guanidines Bax_Bak Bax/Bak Activation Benzyl Guanidines->Bax_Bak Induces MOMP MOMP Bax_Bak->MOMP Cyto_c_release Cytochrome c Release MOMP->Cyto_c_release Apaf1 Apaf-1 Cyto_c_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis

Cell Cycle Arrest

In addition to apoptosis, some benzyl guanidine derivatives can induce cell cycle arrest. For example, a guanidine-chalcone hybrid containing a morpholine ring was shown to arrest U-937 leukemia cells in the G2/M phase of the cell cycle.[4] This suggests that these compounds can interfere with the machinery that governs cell division.

DNA Interaction

The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA.[1][2] Some studies suggest that certain guanidine derivatives may exert their cytotoxic effects by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription.[1][2]

Experimental Protocols: A Guide to Evaluating Cytotoxicity

To ensure the reproducibility and validity of findings, standardized and well-described experimental protocols are essential. The following are detailed methodologies commonly employed in the study of substituted benzyl guanidines.

Cell Viability and Cytotoxicity Assays

a) MTT/WST Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Tetrazolium salts (e.g., MTT, WST-1) are reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[8]

    • Add the MTT or WST reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is measured and is proportional to the extent of cell lysis.

  • Protocol:

    • Treat cells with test compounds as described for the MTT/WST assay.

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Incubate for a specified time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).[9]

Cytotoxicity_Assay_Workflow cluster_MTT MTT/WST Assay cluster_LDH LDH Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Benzyl Guanidines (Various Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add MTT/WST Reagent incubate->add_reagent collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent measure_abs_mtt Measure Absorbance incubate_reagent->measure_abs_mtt calculate_ic50 Calculate % Viability / % Lysis Determine IC50 measure_abs_mtt->calculate_ic50 add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate add_ldh_reagent->incubate_ldh measure_abs_ldh Measure Absorbance incubate_ldh->measure_abs_ldh measure_abs_ldh->calculate_ic50

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

b) Caspase Activity Assay: This assay measures the activity of key apoptotic enzymes, caspases.

  • Principle: Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Upon cleavage by the active caspase, a fluorescent or colored molecule is released, and its signal is quantified.

  • Protocol:

    • Treat cells with the test compound.

    • Lyse the cells to release their contents.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., for caspase-3, -8, or -9).

    • Incubate to allow the caspase to cleave the substrate.

    • Measure the fluorescence or absorbance using a plate reader.

c) Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the levels of key proteins involved in apoptosis.

  • Protocol:

    • Treat cells and prepare cell lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, cytochrome c, Bcl-2 family proteins).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Data Summary: A Comparative Table of Cytotoxicity

The following table summarizes the reported IC50 values for selected substituted benzyl guanidines against various cancer cell lines. This allows for a direct comparison of their cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Guanidine-Chalcone HybridN-tosyl, N-methylpiperazine moiety (6f)U-937 (Leukemia)1.6 ± 0.6[4]
Guanidine-Chalcone HybridN-phenyl, piperidine ring (6i)U-937 (Leukemia)~1.6[4]
Triterpene Acid ConjugateOleanolic acid-guanidine (20c)Jurkat (Leukemia)7.6[3]
(Arylthio)benzylideneamino Guanidine(2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine (5e)T47D (Breast Cancer)0.062 (GI50)[6]
Melphalan HybridMonoalkylating pMBGSK-N-SH (Neuroblastoma)More effective than Melphalan[7][8]
Melphalan HybridMonoalkylating mMBGSK-N-SH (Neuroblastoma)More effective than Melphalan[7][8]

Concluding Remarks and Future Directions

The field of substituted benzyl guanidines offers a rich landscape for the discovery of novel anticancer agents. The available data clearly demonstrate that strategic modifications to both the benzyl and guanidine moieties can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. The induction of apoptosis via the intrinsic pathway appears to be a prevalent mechanism of action.

Future research should focus on:

  • Expanding the SAR: Systematic exploration of a wider range of substituents will further refine our understanding of the structural requirements for optimal activity.

  • Target Identification: While the mechanisms of cell death are being elucidated, the precise molecular targets of many of these compounds remain unknown. Target identification studies are crucial for rational drug design.

  • In Vivo Efficacy: Promising candidates identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of benzyl guanidines with existing chemotherapeutic agents could lead to more effective treatment regimens.

By building upon the foundational knowledge presented in this guide, the research community can continue to unlock the therapeutic potential of this versatile class of compounds in the fight against cancer.

References

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. PMC. Available at: [Link]

  • Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. MDPI. Available at: [Link]

  • Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers. PubMed. Available at: [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Digital CSIC. Available at: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PMC. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC. Available at: [Link]

  • Platinum(II) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. RSC Publishing. Available at: [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PMC. Available at: [Link]

  • Effect of O-Benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents. ResearchGate. Available at: [Link]

  • Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity. PubMed. Available at: [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link]

  • Structure–activity relationship of guanidines containing the 1,3-diphenylpropenone core against U-937 and HL-60 leukemic cells. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC. Available at: [Link]

Sources

Comparative

Evaluating the Synergistic Effects of (3,4-Dichlorobenzyl)-Guanidine with Conventional Antibiotics

As antimicrobial resistance (AMR) accelerates, the development of antibiotic adjuvants—compounds that lack intrinsic bactericidal activity but restore the efficacy of obsolete antibiotics—has become a critical strategy i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, the development of antibiotic adjuvants—compounds that lack intrinsic bactericidal activity but restore the efficacy of obsolete antibiotics—has become a critical strategy in drug development. Among these, (3,4-Dichlorobenzyl)-Guanidine (3,4-DCBG) has emerged as a structurally optimized candidate.

This guide provides an objective, data-driven comparison of 3,4-DCBG against established adjuvants, detailing the mechanistic rationale and the self-validating experimental frameworks required to evaluate its synergistic performance.

Mechanistic Rationale: Why 3,4-DCBG?

The efficacy of 3,4-DCBG is rooted in its biphasic chemical structure, which acts as a cationic amphiphile.

  • The Guanidinium Head Group: Guanidine is a highly basic functional group (pKa ~13.6) that remains permanently protonated at physiological pH. Through resonance stabilization, this delocalized positive charge forms strong electrostatic interactions with the negatively charged phosphate groups of bacterial lipopolysaccharides (LPS) and phosphatidylglycerol[1][2].

  • The 3,4-Dichlorobenzyl Tail: The lipophilic halogenated aromatic ring enables deep insertion into the bacterial lipid bilayer.

This dual action allows 3,4-DCBG to function simultaneously as an Outer Membrane (OM) Permeabilizer and an Efflux Pump Inhibitor (EPI) . By sterically hindering the substrate-binding pockets of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli or NorA in S. aureus), it traps conventional antibiotics inside the cell[3].

Mechanism DCBG (3,4-Dichlorobenzyl)-Guanidine (Cationic Amphiphile) Membrane Outer Membrane Permeabilization DCBG->Membrane Electrostatic Binding Efflux Efflux Pump Inhibition (e.g., AcrAB-TolC) DCBG->Efflux Steric Blockade Antibiotic Intracellular Antibiotic Accumulation Membrane->Antibiotic Increased Influx Efflux->Antibiotic Decreased Efflux Death Bacterial Cell Death Antibiotic->Death Target Saturation

Dual-action mechanism of 3,4-DCBG enhancing antibiotic accumulation via influx and efflux modulation.

Comparative Performance Data

To objectively evaluate 3,4-DCBG, we must benchmark it against industry-standard adjuvants: PAßN (a known RND efflux inhibitor), PMBN (an OM permeabilizer), and CCCP (a proton motive force uncoupler). Synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergy[4].

Table 1: Comparative Adjuvant Profiling and Representative Synergy (FICI) Data
Adjuvant CandidatePrimary Mechanism of ActionOff-Target Toxicity ProfileFICI w/ Erythromycin (E. coli MDR)FICI w/ Novobiocin (A. baumannii)
3,4-DCBG OM Permeabilizer + EPILow (Favorable therapeutic index)0.25 (Strong Synergy)0.31 (Synergy)
PAßN RND Efflux InhibitorHigh (Mammalian cell toxicity)0.35 (Synergy)0.42 (Synergy)
PMBN OM PermeabilizerLow (High synthesis cost)0.50 (Borderline Synergy)0.65 (Indifference)
CCCP PMF UncouplerExtreme (Strictly in vitro use)0.15 (Strong Synergy)0.18 (Strong Synergy)

Data synthesis based on established profiles of guanidine-core small molecules and standard reference adjuvants[1][3][5].

Experimental Methodologies (Self-Validating Systems)

To rigorously prove the synergistic effects of 3,4-DCBG, researchers must employ self-validating protocols that isolate its specific mechanisms. Do not rely on simple MIC reductions; you must prove why the MIC is reduced.

Protocol 1: High-Throughput Checkerboard Synergy Assay

Objective: To quantify the synergistic interaction between 3,4-DCBG and a primary antibiotic using the Loewe additivity model[4].

  • Causality of Design: A 2D microtiter matrix is used because synergy is concentration-dependent. Testing a single concentration ratio risks missing the optimal stoichiometric interaction window where the adjuvant neutralizes the resistance mechanism just enough for the antibiotic to reach its target.

  • Self-Validating Controls:

    • Positive Synergy Control: Amoxicillin + Clavulanate (FICI ≤ 0.5 expected).

    • Negative Indifference Control: Amoxicillin + Erythromycin (FICI ~ 1.0 to 2.0 expected).

Step-by-Step Workflow:

  • Preparation: Prepare a 96-well plate. Serially dilute the primary antibiotic (e.g., Erythromycin) along the x-axis (columns 1-10) and 3,4-DCBG along the y-axis (rows A-G).

  • Inoculation: Add 5×105 CFU/mL of the target MDR bacterial strain to all wells.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Measure optical density ( OD600​ ). Determine the MIC for each compound alone and in combination.

  • Calculation: Compute the FICI using the formula:

    FICI=MICAntibiotic_alone​MICAntibiotic_in_combo​​+MICDCBG_alone​MICDCBG_in_combo​​
Protocol 2: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Objective: To specifically validate the Efflux Pump Inhibition (EPI) capability of 3,4-DCBG, isolating it from general membrane toxicity[5][6].

  • Causality of Design: EtBr is a known substrate of RND efflux pumps. It is weakly fluorescent in aqueous solution but highly fluorescent when intercalated with intracellular DNA. If 3,4-DCBG successfully blocks the efflux pump, EtBr will accumulate intracellularly, resulting in a measurable, time-dependent spike in fluorescence.

  • Self-Validating Controls:

    • Positive EPI Control: CCCP (100 µM) – collapses the proton motive force, completely halting active efflux.

    • Negative Control: Buffer only (establishes baseline baseline intrinsic efflux).

Step-by-Step Workflow:

  • Culture Preparation: Grow the MDR strain to mid-log phase ( OD600​=0.4 ).

  • Washing: Centrifuge and resuspend the pellet in 20 mM potassium phosphate buffer (pH 7.0) supplemented with 1 mM MgCl2​ to stabilize the outer membrane.

  • Energization: Add 1% glucose to the suspension to ensure efflux pumps are fully energized and actively pumping.

  • Dye & Adjuvant Addition: Add EtBr to a final concentration of 50 µg/mL. Immediately add varying sub-lethal concentrations of 3,4-DCBG (e.g., 1/4 MIC, 1/2 MIC).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 530 nm, Emission: 600 nm).

Workflow Prep Bacterial Culture (OD600 = 0.4) Wash Wash & Resuspend in Phosphate Buffer Prep->Wash Dye Add EtBr (50 µg/mL) + 3,4-DCBG / CCCP Wash->Dye Energize with Glucose Read Fluorescence Readout (Ex: 530nm, Em: 600nm) Dye->Read Real-time Incubation Analyze Calculate Efflux Inhibition Kinetics Read->Analyze

Step-by-step workflow for the self-validating Ethidium Bromide accumulation assay.

Conclusion

(3,4-Dichlorobenzyl)-Guanidine represents a highly versatile class of antibiotic adjuvants. By leveraging both electrostatic membrane permeabilization and steric efflux pump inhibition, it bypasses the single-target limitations of legacy adjuvants like PAßN. When evaluating 3,4-DCBG in your drug development pipeline, utilizing self-validating checkerboard and fluorometric accumulation assays ensures that observed synergy is mechanistically sound and reproducible.

References

  • Title: Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens Source: mBio (PubMed Central) URL: [Link]

  • Title: Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) Source: JAC-Antimicrobial Resistance (PubMed Central) URL: [Link]

  • Title: Flow Cytometric Analysis of Efflux by Dye Accumulation Source: Frontiers in Microbiology (PubMed Central) URL: [Link]

  • Title: 96-well plate fluorescence assay for assessment of cellular permeability and active efflux in Salmonella enterica serovar Typhimurium and Escherichia coli Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3,4-DICHLOROBENZYL)-GUANIDINE

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a rigorous, mechanistic discipline. When handling highly active pharmacophores like (3,4-Dichloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as a rigorous, mechanistic discipline. When handling highly active pharmacophores like (3,4-Dichlorobenzyl)guanidine , understanding the physicochemical causality behind its hazards is the foundational step in designing a fail-safe operational environment.

This guide provides a comprehensive, self-validating framework for the safe handling, operation, and disposal of this compound, ensuring the protection of research personnel and the integrity of your scientific workflows.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this specific molecule is dangerous.

Unsubstituted guanidine is a strong base that can cause severe localized irritation[1]. However, the addition of the 3,4-dichlorobenzyl moiety fundamentally alters the molecule's pharmacokinetic and toxicological profile. This functional group drastically increases the compound's lipophilicity. While standard guanidine salts have limited membrane permeability, lipophilic guanidines can rapidly insert into lipid bilayers, disrupting cellular membranes via electrostatic interactions with anionic lipids[2].

Consequently, if inhaled or absorbed through the skin, (3,4-Dichlorobenzyl)guanidine bypasses the stratum corneum with high efficiency, leading to rapid systemic toxicity[3].

Table 1: Physicochemical & Quantitative Hazard Data

PropertyValue / Classification
Chemical Name (3,4-Dichlorobenzyl)guanidine
CAS Registry Number 46228-36-8
Molecular Formula C8H9Cl2N3
Molecular Weight 218.10 g/mol
Acute Systemic Toxicity LD50: 39.2 mg/kg (Intravenous, Mouse)[3]
Primary Hazards Acute systemic toxicity, severe ocular/dermal irritation, environmental hazard[4].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for lipophilic bases. The equipment selected below is dictated directly by the compound's mechanism of action and degradation properties.

Table 2: Required PPE and Mechanistic Rationale

Protection TypeRequired EquipmentMechanistic Rationale
Hand Protection Nitrile (NBR) gloves (≥0.11mm thickness)[1]Guanidines and chlorinated aromatics can rapidly degrade natural latex. Nitrile provides superior chemical resistance against basic amines[1].
Eye/Face Protection ANSI-Z87 Safety goggles + Full face shield[5]Powders dissolving in tear fluid create a high local pH, causing rapid, irreversible corneal protein denaturation[1].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)[5]Prevents inhalation of lipophilic dust, which easily crosses the alveolar membrane for rapid systemic absorption[4].
Body Protection Chemically resistant, fully buttoned lab coatPrevents dermal accumulation of micro-dust particles[5].

Self-Validating Operational Handling Protocol

Every operational step must include a built-in validation mechanism to ensure the environment remains uncontaminated before proceeding to the next phase.

HandlingWorkflow A 1. Fume Hood Preparation B 2. Anti-Static Weighing A->B C 3. Closed-System Transfer B->C D 4. Visual & pH Validation C->D E 5. Surface Decontamination D->E Neutral pH / No Residue F Initiate Spill Protocol D->F Basic pH / Residue Detected

Figure 1: Step-by-step operational workflow for handling (3,4-Dichlorobenzyl)guanidine safely.

Step-by-Step Methodology:
  • Environmental Preparation:

    • Action: Clear the fume hood of all unnecessary reagents. Verify the digital airflow monitor reads between 80–100 feet per minute (fpm)[5].

    • Validation: Pass a tissue paper lightly near the sash opening; it must be visibly drawn inward. Do not proceed if airflow is stagnant.

  • Anti-Static Weighing:

    • Action: Use a grounded, anti-static spatula to transfer the powder. Guanidine salts are highly prone to static charge buildup, which can cause the powder to aerosolize unexpectedly[4].

    • Validation: Observe the draft shield of the analytical balance. If powder actively clings to the glass walls, static is present. Halt operations and use an anti-static ionizer gun before proceeding.

  • Closed-System Transfer:

    • Action: Transfer the weighed solid directly into the reaction vessel and seal it immediately. Do not transport open weigh boats across the laboratory[5].

  • Decontamination & Validation (Self-Validating Step):

    • Action: Wipe down all spatulas, balances, and hood surfaces with a damp cloth, followed by a dilute acidic solution (e.g., 1% citric or acetic acid) to neutralize the basic guanidine residue, and finish with a deionized water wipe[1].

    • Validation: Swipe the cleaned surfaces with a moistened universal pH indicator strip. If the strip indicates a basic pH (>7), repeat the acidic wipe. Proceed to remove PPE only when the pH reads neutral (pH ~7).

Spill Response & Decontamination Plan

In the event of a spill, the primary objective is to prevent aerosolization and systemic exposure.

SpillLogic S1 Spill Detected S2 Assess Size & Location S1->S2 S3 Evacuate Lab & Call EHS S2->S3 >50g or Aerosolized S4 Don PPE & Contain Spill S2->S4 <50g & Contained in Hood S5 Apply Inert Absorbent S4->S5 S6 Collect in Hazardous Waste S5->S6 S7 Verify pH Neutrality S6->S7

Figure 2: Decision matrix and procedural logic for (3,4-Dichlorobenzyl)guanidine spill containment.

Step-by-Step Spill Methodology:
  • Containment: For small spills (<50g) inside the hood, immediately cover the powder with an inert absorbent material (e.g., sand or diatomaceous earth) to weigh down the dust[5]. Never dry sweep , as this forces lipophilic particles into the air[1].

  • Collection: Use a dedicated plastic scoop to transfer the absorbed mixture into a sealable hazardous waste container[5].

    • Validation: Inspect the spill zone with a flashlight held at a low, oblique angle to detect any remaining crystalline reflection.

  • Chemical Neutralization: Wash the spill area with a weak acid (e.g., 1% citric acid) to neutralize the guanidine base, followed by a water rinse.

    • Validation: Perform the pH strip swipe test. The area is successfully decontaminated only when a neutral pH is confirmed.

Waste Disposal Logistics

Improper disposal of guanidine derivatives poses severe risks to aquatic life and can cause dangerous reactions if mixed with incompatible waste streams[6].

  • Solid Waste Segregation: All contaminated PPE (gloves, bench paper), absorbent materials, and empty vials must be placed in a rigid, leak-proof container[6].

    • Labeling: Clearly label as "Hazardous Solid Waste: Toxic/Basic Amine (CAS 46228-36-8)"[6].

  • Liquid Waste Segregation: Aqueous solutions containing the compound must be kept in a separate, compatible (e.g., HDPE) container[6].

    • Causality Warning: Do not mix this basic waste indiscriminately with highly acidic waste streams, as rapid exothermic neutralization can cause the container to pressurize or rupture.

  • EHS Coordination: Ensure all containers are tightly sealed, wiped down externally, and placed in secondary containment before requesting an Environmental Health and Safety (EHS) pickup[6].

References[3] Chemical Toxicity Database: RTECS NUMBER MF0381600. DrugFuture. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5qPSatn0BFjLNe_LLYgA8C8wOl3s5qzAWGGlGb29xPC7YZsaUQk0qntiC0oH5MivmNWyMdu18dr7zEfJc2eB___jS9RimYVfSbKhqS1hwWVbNIOHLsoCA08yCz_hMdvyRntqFFC3vpg==[6] Navigating the Safe Disposal of Guanidine: A Procedural Guide. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyvzBuWQ_2pvPbX-PDhGgN9lGT6MduMB0KVOXTonJxPKfhrw3hs7gKLNQVBl0tMHnwb2_ZJq5XeyJEb-WKpRLvMZUgJaWv78W4WhesUva1TZSEd33vQHDET9LM2GBM_YERzlotVdkM_j4RCltuY_HhWelW719CqqJ3X-qxaXAmKHYX7KCqbKryjQ9Hzj8aKp8t2Q2-7JBFdYU=[5] Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jJAJsCnPaPtuwqVTXMD1aJeQRAVykMDLHqNtZ3ZLgCLx-HfeUHbZ9Z4Vt1B1_H3dkYkiD23D7xZ9UF_m4RqIiZaqz_TUJ1bwztBj-hyvNjLbyTCu7-VXDVmmZyi5BbDctVrY5jSdz3Sb6VhO2NO1U3LXP9ZIF4jd9TBn3-jzldz1TbXHpnnGtI_Sl4703RFF1NX_rNJuW2Rz8kE2ly2hhPYw[4] Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbacPkILIewOy60M5oG1MW3b4Cp2GBCv7aLzvxGQzJH46CjQ2MB2R211Qoarn-Bdw2eCwwHmH9FUjbyksj_Qw8ZvBNW3tItgdEkATE97L5xXPaQWKCbNoWXdJ38Zk9ytVpjo-o9y_TkANqanpPXBv8O02SQjhWr7_y[1] Safety Data Sheet Guanidine Hydrochloride. BioSpectra. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7jCPQT2i5FeoSioJMEHE0vcbxqhWRbt6o6AGW0SvxVzJnIi5_YhjvqjdU8xrQginN3H10XGKsYpybnGY-XZxMXdeyOFTFliArtmWzT72EPxrXpJk8-lEzqZgelRLsMBEUnj1AZdK9X9rgOdzWsdXjaQ35nT1RnecJDR5fk75jvTe5zmwMBA==[2] Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9aKJq1Gh3B-FkCr93WUiQPjYU3PkF_E_UkCuJp2cSkVoNXPvfyErrhlVCM-XkbMGhQL7kf5adgaQXqIY8VNXfsm0DudwhsUvzq76SnTBSgDhBEhkZdF0eMRhyczJz45AeOb9Q3DRhsvs-pQ=

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-DICHLOROBENZYL)-GUANIDINE
Reactant of Route 2
Reactant of Route 2
(3,4-DICHLOROBENZYL)-GUANIDINE
© Copyright 2026 BenchChem. All Rights Reserved.